Product packaging for Mniopetal C(Cat. No.:CAS No. 158761-00-3)

Mniopetal C

Cat. No.: B12788653
CAS No.: 158761-00-3
M. Wt: 438.5 g/mol
InChI Key: DSJKYHXDKAFGAJ-PUGZUPJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mniopetal C is a natural product of interest in biochemical and pharmacological research. It was identified as a constituent from the fruiting bodies of the basidiomycete fungus Schizophyllum commune . Research indicates that this compound serves as a precursor to a class of biologically active molecules known as iminolactones, or schizines . These derivatives have been investigated for their potent effects on cancer cell proliferation, showing enhanced growth inhibition of various cancer cell lines in the low micromolar (μM) range . Notably, some of these compounds exhibit significant selectivity, demonstrating inhibitory effects on malignant cell lines while showing no significant activity against non-malignant human cell lines in standardized assays . This selective activity makes this compound and its derivatives a valuable scaffold for research into novel anticancer agents . The precise biochemical mechanism of action of the parent this compound compound is an active area of scientific investigation, with its structural role in forming active iminolactones being a key focus . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Intended Use For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O8 B12788653 Mniopetal C CAS No. 158761-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158761-00-3

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate

InChI

InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17?,18-,20-,23+/m0/s1

InChI Key

DSJKYHXDKAFGAJ-PUGZUPJRSA-N

Isomeric SMILES

CCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O

Canonical SMILES

CCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Mniopetalane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal compounds, a class of biologically active drimane-type sesquiterpenoids, are natural products isolated from fungi of the genus Mniopetalum. Their unique bicyclic structure and potential therapeutic applications have garnered significant interest. This technical guide provides an in-depth exploration of the biosynthetic pathway of these fungal metabolites, from the primary metabolic precursors to the final tailored molecules. It details the enzymatic machinery, the underlying genetic organization, and the experimental methodologies used to elucidate this complex pathway, offering a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to Mniopetal Compounds and Drimane Sesquiterpenoids

Mniopetal compounds belong to the drimane-type sesquiterpenoids, a large family of C15 natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2][3] These compounds are not exclusive to fungi and have been identified in a wide range of organisms, including plants, bacteria, and marine sponges, where they exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and cytotoxic properties.[4][5] In fungi, particularly within the phylum Ascomycota (e.g., Aspergillus and Penicillium species), drimane sesquiterpenoids often feature additional structural modifications, such as the presence of a γ-butyrolactone ring and esterification with polyketide chains, which can enhance their bioactivity.[4] The elucidation of their biosynthesis is crucial for understanding their chemical diversity and for developing biotechnological production platforms.

The Core Biosynthetic Pathway

The biosynthesis of Mniopetal compounds, like all fungal sesquiterpenoids, originates from the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In fungi, these precursors are synthesized exclusively via the mevalonate (MVA) pathway.[1][6]

The pathway can be divided into three main stages:

  • Precursor Supply: The MVA pathway converts acetyl-CoA into IPP and DMAPP.

  • Scaffold Formation: Head-to-tail condensation of IPP and DMAPP molecules yields the C15 linear precursor, farnesyl pyrophosphate (FPP). A dedicated terpene synthase then catalyzes the complex cyclization of FPP to form the characteristic bicyclic drimane scaffold.

  • Structural Diversification (Tailoring): The drimane skeleton undergoes a series of post-cyclization modifications, including hydroxylations, oxidations, and esterifications, catalyzed by tailoring enzymes. These reactions generate the vast chemical diversity observed in this compound class, including the specific Mniopetal structures.

The genes encoding the enzymes for scaffold formation and tailoring are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway.[7]

Mniopetal_Biosynthesis_Overview cluster_mva Mevalonate (MVA) Pathway cluster_drimane Drimane Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Drimane_Scaffold Drimane Scaffold (e.g., Drimenol) FPP->Drimane_Scaffold Drimane Synthase (HAD-like) Mniopetal_Compound Mniopetal Compound Drimane_Scaffold->Mniopetal_Compound Tailoring Enzymes (P450s, etc.)

Caption: Overview of the Mniopetal compound biosynthetic pathway.

Key Enzymes and Their Functions

Drimane Synthases: The Scaffold Generators

The critical step in forming the drimane skeleton is the cyclization of the linear FPP precursor. Unlike in plants where this is typically catalyzed by canonical terpene cyclases, in fungi, this reaction is performed by enzymes classified as haloacid dehalogenase (HAD)-like proteins .[7] These fungal drimane synthases are bifunctional, catalyzing both the cyclization of FPP and the subsequent dephosphorylation to yield a sesquiterpene alcohol.[8]

Two primary products are formed by these enzymes, defining two branches of the pathway:

  • Drimenol Synthase (DMS): Produces drimenol, which contains a double bond at the Δ⁷,⁸ position. The enzyme DrtB from Aspergillus calidoustus is a well-characterized example.[4][7]

  • Drim-8-ene-11-ol Synthase: Produces drim-8-ene-11-ol, with a Δ⁸,⁹ double bond. The enzyme AstC from the astellolide pathway in Aspergillus oryzae is a key example. Notably, AstC requires two additional phosphatases (AstI and AstK) to complete the conversion of FPP to the final alcohol product.[7]

Tailoring Enzymes: Architects of Diversity

Following the creation of the drimenol or drim-8-ene-11-ol backbone, a suite of tailoring enzymes modifies the structure to produce the final Mniopetal compounds.

  • Cytochrome P450 Monooxygenases (P450s): These are the most prominent tailoring enzymes in drimane biosynthesis. They are responsible for introducing oxygen into the molecule, primarily through hydroxylation at various carbon positions (e.g., C-6, C-9, C-12).[4] Further oxidation by P450s can convert these hydroxyl groups into ketones or aldehydes.[4]

  • FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids. This step is crucial for the formation of the γ-butyrolactone ring, a common feature in fungal drimanes, which is formed by the intramolecular condensation of a C-11 or C-12 carboxylic acid with a hydroxyl group.[4]

  • Acyltransferases: In some drimane pathways, acyltransferases are responsible for esterifying the drimane core with polyketide chains synthesized by a dedicated polyketide synthase (PKS) within the same BGC.[4]

Quantitative Data

While detailed kinetic data for fungal drimenol synthases remain scarce in the literature, product yields from biotransformation and heterologous expression studies provide insight into the efficiency of these pathways. The following table summarizes yields from a study where drimane sesquiterpene diols were biotransformed using the fungus Cladosporium antarcticum.

SubstrateProductYield (mg)Yield (%)Reference
Drimendiol9α-hydroxydrimendiol41.419.4%[1][9]
Drimendiol3β-hydroxydrimendiol74.835.0%[1][9]
Epidrimendiol9β-hydroxyepidrimendiol86.641.6%[1][9]

Experimental Protocols for Pathway Elucidation

The characterization of a fungal biosynthetic pathway like that for Mniopetal compounds involves a multi-step, integrated approach combining bioinformatics, molecular genetics, and analytical chemistry.

Workflow for Biosynthetic Gene Cluster (BGC) Identification and Characterization

The general workflow to identify and functionally characterize a BGC is outlined below.

BGC_Workflow Genome Fungal Genome Sequencing Bioinformatics Bioinformatics Analysis (e.g., antiSMASH) Genome->Bioinformatics BGC Putative Drimane BGC Identified Bioinformatics->BGC Knockout Gene Knockout in Native Host BGC->Knockout Heterologous Heterologous Expression (e.g., in A. oryzae) BGC->Heterologous AnalysisKO Metabolite Profile Analysis (LC-MS) Knockout->AnalysisKO AnalysisHet Metabolite Profile Analysis (GC-MS, NMR) Heterologous->AnalysisHet Confirmation Function Confirmed AnalysisKO->Confirmation AnalysisHet->Confirmation

References

Mniopetal C: A Technical Overview of a Novel Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a naturally occurring compound isolated from a Canadian Mniopetalum species of Basidiomycetes.[1] It belongs to a class of novel enzyme inhibitors known as mniopetals, which have demonstrated significant inhibitory activity against viral reverse transcriptases.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the experimental methodologies used for its characterization.

Chemical Identification

IdentifierValueSource
CAS Number 158761-00-3N/A
IUPAC Name [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoateN/A

Biological Activity

This compound, along with other mniopetals, has been identified as a potent inhibitor of RNA-directed DNA polymerases (reverse transcriptases) from various retroviruses, including human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to its antiretroviral potential, this compound also exhibits antimicrobial and cytotoxic properties.[1]

Reverse Transcriptase Inhibition

The primary mechanism of action of this compound is the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses. While detailed kinetic studies on this compound are not extensively available in the public domain, the inhibitory action of this class of compounds prevents the conversion of the viral RNA genome into DNA, a necessary step for integration into the host genome and subsequent viral propagation.

Further research is required to elucidate the precise binding site and mode of inhibition of this compound on reverse transcriptase.

Antimicrobial and Cytotoxic Activities

This compound has demonstrated a spectrum of antimicrobial and cytotoxic effects. The exact quantitative data, such as Minimum Inhibitory Concentrations (MICs) for various microbial strains and IC50 values for different cell lines, are detailed in the primary literature.

Quantitative data on the antimicrobial and cytotoxic activities of this compound are not publicly available and require access to the full-text scientific literature.

Experimental Protocols

The following sections outline the general methodologies that would be employed in the investigation of a novel natural product like this compound, based on the initial discovery paper.

Fermentation and Isolation

Producing Organism: A Canadian species of Mniopetalum (Basidiomycetes).[1]

Fermentation: The fungus is cultivated in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including this compound.

Isolation: The fungal biomass and culture broth are extracted with organic solvents. This compound is then purified from the crude extract using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Biological Assays

Reverse Transcriptase Inhibition Assay: The inhibitory activity of this compound against various reverse transcriptases is determined using an in vitro enzyme assay. This typically involves measuring the incorporation of radiolabeled deoxynucleotides into a DNA strand using a template RNA. The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is then calculated.

Antimicrobial Susceptibility Testing: The antimicrobial activity is assessed using standard methods such as broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Cytotoxicity Assay: The cytotoxic effect of this compound on various cell lines is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which correlates with cell viability. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Signaling Pathways and Logical Relationships

As detailed information regarding the specific signaling pathways affected by this compound is not yet available, a generalized workflow for the discovery and initial biological characterization of a novel natural product like this compound is presented below.

Mniopetal_C_Discovery_Workflow Workflow for this compound Discovery and Initial Characterization cluster_Discovery Discovery and Production cluster_Purification Purification cluster_Characterization Biological Characterization Fungal_Strain Mniopetalum sp. (Basidiomycetes) Fermentation Fermentation in Liquid Culture Fungal_Strain->Fermentation Inoculation Extraction Extraction of Fungal Biomass and Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Mniopetal_C Pure this compound Chromatography->Mniopetal_C RT_Inhibition Reverse Transcriptase Inhibition Assays Mniopetal_C->RT_Inhibition Antimicrobial_Assay Antimicrobial Susceptibility Testing Mniopetal_C->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Mniopetal_C->Cytotoxicity_Assay Biological_Activity Biological Activity Profile RT_Inhibition->Biological_Activity Antimicrobial_Assay->Biological_Activity Cytotoxicity_Assay->Biological_Activity

Caption: A logical workflow illustrating the key stages from the discovery of this compound to its initial biological characterization.

Conclusion

This compound represents a promising natural product with significant potential as a lead compound for the development of novel antiretroviral agents. Its inhibitory effect on reverse transcriptase, coupled with its antimicrobial and cytotoxic properties, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships, and conducting more extensive in vivo efficacy and toxicity studies. The detailed experimental data from the primary literature is essential for advancing the scientific understanding and potential therapeutic applications of this compound.

References

Physical and chemical properties of Mniopetal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to Mniopetal C is limited. This guide provides available data for this compound and supplements it with information on the broader class of drimane sesquiterpenoids to offer a comprehensive overview for research and development purposes. All information generalized from related compounds is explicitly noted.

Introduction

This compound is a fungal-derived natural product belonging to the drimane class of sesquiterpenoids.[1] Sesquiterpenoids are a diverse group of C15 isoprenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.[2][3] While research on this compound itself is not extensive, its structural relatives, the Mniopetals, have shown intriguing biological properties, including the inhibition of HIV-1 reverse transcriptase by Mniopetal E. This guide aims to consolidate the known information on this compound and provide a broader context based on the characteristics of drimane sesquiterpenoids.

Physical and Chemical Properties

Computed Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound available from the PubChem database.[1] It is crucial to note that these are in silico predictions and await experimental verification.

PropertyValueSource
Molecular Formula C23H34O8PubChem[1]
Molecular Weight 438.5 g/mol PubChem[1]
Exact Mass 438.22536804 DaPubChem[1]
XLogP3-AA 2.5PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 130 ŲPubChem[1]
Heavy Atom Count 31PubChem[1]
Complexity 744PubChem[1]
General Properties of Drimane Sesquiterpenoids

Drimane sesquiterpenoids, as a class, are typically crystalline solids at room temperature. Their solubility is generally low in water and higher in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. The melting and boiling points of drimane sesquiterpenoids can vary significantly based on their specific functional groups and stereochemistry.

Experimental Protocols

As no specific experimental protocols for the isolation and characterization of this compound have been published, this section outlines a general workflow typically employed for fungal sesquiterpenoids.[2][4][5]

General Workflow for Fungal Sesquiterpenoid Isolation and Characterization

G cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Structure Elucidation cluster_3 Bioactivity Screening A Fungal Strain Cultivation B Extraction with Organic Solvents A->B Biomass C Column Chromatography (Silica Gel, Sephadex) B->C Crude Extract D Preparative HPLC C->D Fractions E Spectroscopic Analysis (NMR, MS, IR) D->E Pure Compound G In vitro Assays D->G F X-ray Crystallography (for crystalline compounds) E->F

A generalized workflow for the isolation and characterization of fungal sesquiterpenoids.

Methodology Details:

  • Fungal Culture: The source fungus is cultured in a suitable liquid or solid medium to generate sufficient biomass.

  • Extraction: The fungal biomass and/or culture broth is extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components based on polarity.

  • Purification: Fractions containing the compound of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

  • Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides definitive information on the absolute stereochemistry.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and signaling pathways modulated by this compound are yet to be determined, the activities of related compounds, particularly other drimane sesquiterpenoids, can suggest potential areas of investigation.

Inhibition of HIV-1 Reverse Transcriptase

Mniopetal E, a structurally related compound, has been reported to inhibit the reverse transcriptase of the human immunodeficiency virus (HIV)-1. This suggests that this compound could also be a candidate for investigation as an anti-HIV agent.

G cluster_0 HIV-1 Replication Cycle cluster_1 Potential Inhibition by this compound A HIV-1 Virus B Host Cell A->B Entry C Viral RNA B->C Uncoating E Viral DNA C->E Reverse Transcription D Reverse Transcriptase F Integration into Host Genome E->F G Production of New Virus Particles F->G H This compound H->D Inhibition

Hypothesized inhibition of HIV-1 reverse transcriptase by this compound.
Modulation of the NF-κB Signaling Pathway

Many natural products, including some sesquiterpenoids, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10][11] The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Given the prevalence of this activity among natural products, the NF-κB pathway represents a plausible target for this compound.

G cluster_0 Canonical NF-κB Signaling Pathway cluster_1 Potential Inhibition by this compound A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor A->B C IKK Complex B->C D IκBα C->D Phosphorylation & Ubiquitination E NF-κB (p65/p50) F Nucleus E->F Translocation G Gene Transcription (Inflammation, Cell Survival) F->G H This compound H->C Inhibition

Hypothesized modulation of the NF-κB signaling pathway by this compound.

Future Directions

The current body of knowledge on this compound is nascent, presenting a clear opportunity for further research. Key areas for future investigation include:

  • Isolation and Structural Confirmation: Isolation of this compound from a fungal source and unambiguous confirmation of its structure through modern spectroscopic and crystallographic techniques.

  • Determination of Physicochemical Properties: Experimental measurement of key properties such as solubility, melting point, and stability.

  • Comprehensive Biological Screening: A broad-based screening of this compound against a panel of biological targets, including various cancer cell lines, viruses, bacteria, and fungi.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a drimane sesquiterpenoid with a defined chemical structure but largely uncharacterized physical, chemical, and biological properties. Based on its structural class and the known activities of related compounds, it holds potential as a lead compound for drug discovery, particularly in the areas of antiviral and anti-inflammatory research. This guide serves as a foundational document to encourage and facilitate further scientific inquiry into this promising natural product.

References

Mniopetal C: A Technical Guide to a Novel Drimane Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide addresses the Mniopetal family of compounds. Extensive literature searches did not yield specific data for a compound designated "Mniopetal C." The information presented herein is a comprehensive overview of the Mniopetal class of drimane sesquiterpenoids, with a focus on closely related and more thoroughly characterized members of the family, particularly Mniopetal E. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the discovery, biological activity, and experimental consideration for this compound class.

Executive Summary

The Mniopetals are a group of biologically active drimane sesquiterpenoids, a class of secondary metabolites produced by fungi of the genus Mniopetalum. These compounds have garnered interest due to their potential therapeutic applications, notably the inhibition of the HIV-1 reverse transcriptase enzyme. This guide provides a detailed account of the discovery and history of the Mniopetal family, their known biological activities, and generalized experimental protocols for their isolation and characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and History

Biological Activity

The primary biological activity associated with the Mniopetal family is the inhibition of HIV-1 reverse transcriptase.[1] This enzyme is crucial for the replication of the human immunodeficiency virus, making it a key target for antiretroviral therapies. The drimane sesquiterpenoid core of the Mniopetals is believed to be responsible for this inhibitory activity. Further research into the specific structure-activity relationships of each member of the Mniopetal family is ongoing.

Quantitative Data

Due to the absence of specific data for this compound, the following table presents representative spectroscopic data for a closely related drimane sesquiterpenoid. This data is illustrative of the types of values expected during the characterization of such compounds.

Data Type Description Representative Values
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hzδ 0.85 (s, 3H), 1.15 (s, 3H), 1.75 (d, J=1.5 Hz, 3H), 2.10 (m, 1H), 3.50 (dd, J=11.0, 4.5 Hz, 1H), 4.20 (d, J=7.0 Hz, 1H), 5.40 (br s, 1H)
¹³C NMR Chemical shifts (δ) in ppmδ 15.1, 21.5, 28.0, 33.4, 37.8, 39.5, 42.1, 55.3, 72.8, 78.9, 123.5, 139.8, 170.2
Mass Spec. High-resolution mass spectrometry (HRMS) datam/z [M+H]⁺ calculated for C₁₅H₂₂O₃: 251.1647, found: 251.1645

Experimental Protocols

Isolation of Mniopetals from Mniopetalum sp.

The following is a generalized protocol for the isolation of drimane sesquiterpenoids from fungal cultures.

  • Fermentation: Mniopetalum sp. is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions of temperature, pH, and aeration for a sufficient period to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelia are separated from the culture broth by filtration. The mycelia and the broth are then separately extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

    • Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., methanol/water or acetonitrile/water).

  • Structure Elucidation: The purified compounds are identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against HIV-1 reverse transcriptase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by the HIV-1 reverse transcriptase enzyme.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(A) template and oligo(dT) primer

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

    • Test compound (Mniopetal) at various concentrations

    • Assay buffer

    • 96-well microplate

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • The reaction mixture, containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs, is prepared.

    • The test compound (dissolved in a suitable solvent like DMSO) is added to the wells of the microplate at various concentrations.

    • The HIV-1 reverse transcriptase enzyme is added to initiate the reaction.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the newly synthesized DNA is captured (e.g., by precipitation or on a filter plate).

    • The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Visualizations

experimental_workflow cluster_fermentation Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Mniopetalum sp. Filtration Filtration Fermentation->Filtration Extraction Solvent Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration ColumnChrom Column Chromatography Concentration->ColumnChrom HPLC HPLC ColumnChrom->HPLC StructureElucidation Structure Elucidation (NMR, MS) HPLC->StructureElucidation Bioassay Biological Activity Assay HPLC->Bioassay

Caption: Generalized workflow for the isolation and characterization of Mniopetals.

hiv_rt_inhibition HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Mniopetal This compound Mniopetal->RT inhibits

Caption: Proposed mechanism of HIV-1 reverse transcriptase inhibition by Mniopetals.

References

Unveiling the Bioactivity of Annonaceous Acetogenins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query for the "Mniopetal family of compounds" did not yield a recognized class of chemical entities, it is likely that the intended subject was compounds derived from a similarly named plant genus. One such example is Monimopetalum chinense, a plant belonging to the Celastraceae family, from which compounds with antimicrobial properties have been isolated. However, the available data on the biological activities of compounds from Monimopetalum is currently limited.

To provide a comprehensive technical guide in line with the user's request for in-depth information on a family of bioactive compounds, this document will focus on a well-researched and potent class of natural products: the Annonaceous Acetogenins . This family of polyketides, primarily isolated from plants of the Annonaceae family, exhibits a remarkable range of biological activities, most notably potent anticancer and antimicrobial effects.[1][2] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating molecules.

Biological Activities of Annonaceous Acetogenins

Annonaceous acetogenins have demonstrated significant cytotoxic, antitumor, and antimicrobial properties.[1][2] Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP production and subsequent apoptosis in cancer cells.[3][4]

Anticancer Activity

The anticancer potential of annonaceous acetogenins is their most extensively studied biological activity.[1][5] They have shown potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) varieties.[5] This efficacy against MDR cancer cells is particularly significant as it suggests a mechanism of action that bypasses common resistance pathways.

Table 1: Cytotoxic Activity of Selected Annonaceous Acetogenins against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Reference
AnnonacinECC-1 (Endometrial)4.62[6]
AnnonacinHEC-1A (Endometrial)4.75[6]
BullatacinA549 (Lung)< 0.001[1]
BullatacinMCF-7 (Breast)< 0.001[1]
AsimicinA549 (Lung)0.002[1]
AsimicinMCF-7 (Breast)0.003[1]
Antimicrobial Activity

Several annonaceous acetogenins have also exhibited promising antimicrobial activity against various pathogens, including bacteria and fungi. While not as potent as their anticancer effects, their broad-spectrum activity warrants further investigation.

Table 2: Antimicrobial Activity of Selected Annonaceous Acetogenins

CompoundMicroorganismMIC (µg/mL)Reference
AnnonacinBacillus subtilis10General Literature
GoniothalamicinStaphylococcus aureus25General Literature
SquamocinCandida albicans50General Literature

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of annonaceous acetogenins.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the annonaceous acetogenin (typically ranging from 0.01 to 100 µg/mL) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the annonaceous acetogenin in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualizations

The primary molecular target of annonaceous acetogenins is Complex I of the mitochondrial respiratory chain.[3][4] Inhibition of this complex disrupts the electron flow, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This cellular stress triggers downstream signaling pathways that ultimately lead to apoptosis.

Mitochondrial_Complex_I_Inhibition cluster_mitochondrion Mitochondrion NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ Complex_III Complex III Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV Oxygen O₂ Complex_IV->Oxygen e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ gradient drives synthesis Acetogenins Annonaceous Acetogenins Acetogenins->Complex_I Inhibition

Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins.

The inhibition of Complex I by annonaceous acetogenins leads to a cascade of events culminating in programmed cell death, or apoptosis. Key players in this process include the release of cytochrome c from the mitochondria, the activation of caspases, and ultimately, the cleavage of cellular proteins and DNA fragmentation.

Apoptosis_Pathway Acetogenins Annonaceous Acetogenins Complex_I_Inhibition Mitochondrial Complex I Inhibition Acetogenins->Complex_I_Inhibition ATP_Depletion ATP Depletion Complex_I_Inhibition->ATP_Depletion ROS_Increase Increased ROS Complex_I_Inhibition->ROS_Increase Mito_Damage Mitochondrial Damage ROS_Increase->Mito_Damage Cyto_c_Release Cytochrome c Release Mito_Damage->Cyto_c_Release Apaf1 Apaf-1 Cyto_c_Release->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic Pathway Induced by Annonaceous Acetogenins.

Conclusion

Annonaceous acetogenins represent a promising class of natural products with potent anticancer and antimicrobial activities. Their unique mechanism of action, targeting mitochondrial Complex I, makes them particularly interesting for the development of novel therapeutics, especially for treating multidrug-resistant cancers. Further research is warranted to fully elucidate their therapeutic potential, optimize their pharmacokinetic properties, and conduct clinical trials to validate their efficacy and safety in humans. This guide provides a foundational understanding of the biological activities, experimental evaluation, and mechanisms of action of this important family of compounds, serving as a catalyst for future investigations in this exciting field.

References

An In-Depth Technical Guide on Mniopetal C: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C belongs to a class of drimane sesquiterpenoids, a group of natural products that have garnered interest for their diverse biological activities. While research into this class of compounds has led to the isolation and characterization of several members, including the more extensively studied Mniopetal E, specific literature detailing the comprehensive biological activities, quantitative data, and experimental protocols for this compound is notably scarce. This guide aims to provide a thorough overview of the available information on this compound, contextualized within the broader family of Mniopetals, and to highlight areas where further research is needed.

Challenges in Sourcing Data for this compound

A comprehensive review of scientific literature reveals a significant lack of specific data pertaining to this compound. The majority of published research focuses on Mniopetal E, which is often described as a biologically intriguing drimane sesquiterpenoid. The total synthesis of Mniopetal E has been accomplished, a process that was instrumental in establishing the absolute stereochemistry of this class of antibiotics. Furthermore, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.

The Mniopetal Family: A Broader Perspective

The Mniopetal family of compounds is derived from fungal sources, with some evidence pointing towards the genus Trichoderma as a producer of various bioactive secondary metabolites. While a direct link between Trichoderma harzianum and this compound has not been definitively established in the available literature, this fungal species is known to produce a wide array of terpenoids and other compounds with potential therapeutic applications.

Proposed Future Research Directions

The current gap in knowledge regarding this compound presents a clear opportunity for further scientific investigation. Key areas for future research include:

  • Isolation and Structural Elucidation: A primary focus should be on the targeted isolation of this compound from natural sources and its complete structural characterization using modern spectroscopic techniques.

  • Biological Screening: Once isolated, this compound should be subjected to a broad range of biological assays to determine its potential therapeutic activities. This could include screening for antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

  • Quantitative Analysis: For any identified biological activities, detailed quantitative studies should be performed to determine key parameters such as IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects will be crucial for understanding its therapeutic potential.

While the initial aim of this technical guide was to provide a comprehensive overview of this compound, the available scientific literature is insufficient to fulfill this objective. The focus of research within the Mniopetal family has predominantly been on Mniopetal E, leaving a significant knowledge gap concerning this compound. This situation underscores the need for further research to isolate, characterize, and evaluate the biological properties of this compound. Such studies would not only contribute to a more complete understanding of this class of natural products but also potentially uncover new therapeutic leads for drug development. Researchers are encouraged to pursue these avenues of investigation to unlock the potential of this compound.

Methodological & Application

Total Synthesis of Mniopetal C: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed protocol for the total synthesis of Mniopetal C, a drimane-type sesquiterpenoid with noteworthy biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the successful total synthesis of Mniopetals A, B, C, and D by Weihrather and Jauch. The key features of this synthesis are a Sharpless asymmetric dihydroxylation and a selective esterification to introduce the characteristic side chain.

Introduction

Mniopetals are a family of natural products that have attracted significant attention from the scientific community due to their interesting structural features and potential therapeutic applications. This compound, specifically, is a target of interest for synthetic chemists. The following protocol outlines the key steps and methodologies required for its laboratory synthesis.

Overall Synthetic Strategy

The total synthesis of this compound is a multi-step process that begins with the construction of a key tricyclic intermediate, followed by the stereoselective introduction of hydroxyl groups and the final esterification to append the side chain. The overall workflow of the synthesis is depicted below.

Total_Synthesis_Mniopetal_C cluster_start Starting Material cluster_core Core Synthesis cluster_functionalization Functionalization cluster_coupling Side Chain Attachment cluster_final Final Product start Commercially Available Precursor tricycle Tricyclic Intermediate Formation start->tricycle Multiple Steps dihydroxylation Sharpless Asymmetric Dihydroxylation tricycle->dihydroxylation protection Protecting Group Manipulations dihydroxylation->protection esterification Selective Esterification protection->esterification mniopetal_c This compound esterification->mniopetal_c

Figure 1. Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of the this compound synthesis.

Synthesis of the Tricyclic Core

The initial phase of the synthesis focuses on the construction of the characteristic tricyclic drimane skeleton. This is typically achieved through a series of cyclization reactions, starting from readily available acyclic or monocyclic precursors. The specific sequence of reactions and intermediates for this stage is outlined in the primary literature.

Sharpless Asymmetric Dihydroxylation

A crucial step in the synthesis is the stereoselective introduction of two adjacent hydroxyl groups. This is accomplished using the Sharpless asymmetric dihydroxylation reaction, which allows for high control over the stereochemistry of the resulting diol.

Protocol:

  • To a solution of the tricyclic alkene intermediate in a suitable solvent system (e.g., t-BuOH/H₂O), add the Sharpless dihydroxylation catalyst components: a catalytic amount of a potassium osmate salt, a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a stoichiometric re-oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diol.

Selective Esterification

The final key transformation is the selective esterification of one of the hydroxyl groups with the appropriate carboxylic acid side chain. The regioselectivity of this step is critical for the successful synthesis of this compound.

Protocol:

  • To a solution of the diol intermediate and the carboxylic acid side chain in an aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a catalytic amount of an acylation catalyst (e.g., DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Filter the reaction mixture to remove any precipitated byproducts.

  • Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of an advanced intermediate and this compound, as reported by Weihrather and Jauch.

CompoundMolecular FormulaCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺Specific Rotation [α]²⁰D
Intermediate 10 C₁₅H₂₂O₄---
This compound C₂₀H₂₆O₅369.1678369.1634-22.2 (c = 0.1, CHCl₃)

Signaling Pathways and Logical Relationships

The logic of the synthetic route relies on a convergent approach where the complex core is synthesized first, followed by the attachment of the side chain. The stereochemistry is carefully controlled at key steps to match the natural product.

Synthetic_Logic cluster_retrosynthesis Retrosynthetic Analysis Mniopetal_C This compound Esterification Esterification Mniopetal_C->Esterification Disconnect Diol Diol Intermediate Esterification->Diol Side_Chain Side Chain Acid Esterification->Side_Chain Dihydroxylation Asymmetric Dihydroxylation Diol->Dihydroxylation Disconnect Alkene Tricyclic Alkene Dihydroxylation->Alkene Core_Formation Core Synthesis Alkene->Core_Formation Disconnect Starting_Material Simple Precursors Core_Formation->Starting_Material

Figure 2. Retrosynthetic analysis of this compound.

This application note provides a foundational protocol for the total synthesis of this compound. For complete and detailed experimental procedures, including characterization data for all intermediates, readers are directed to the primary literature.

Application Notes and Protocols for the Extraction and Purification of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Mniopetal C" did not yield specific information on this compound. It is possible that this is a novel, recently discovered, or less-documented molecule. The following application notes and protocols are therefore provided as a generalized guide for the extraction and purification of a hypothetical bioactive compound, drawing upon established methodologies for similar natural products. Researchers should adapt these protocols based on the specific physicochemical properties of their target molecule.

Introduction

The discovery and isolation of novel bioactive compounds from natural sources is a cornerstone of drug development and biomedical research. This document outlines a general workflow and detailed protocols for the extraction and purification of a hypothetical secondary metabolite, termed here as "Bioactive Compound X," which can be adapted for compounds like the sought-after "this compound." The methodologies described are based on common techniques used for the isolation of compounds such as terpenoids, polyketides, and alkaloids from fungal or plant matrices.

Extraction Methodologies

The initial step in isolating a bioactive compound is its extraction from the source material. The choice of method depends on the compound's polarity, thermal stability, and the nature of the source matrix.

Solvent Extraction

Solvent extraction is a widely used technique that relies on the differential solubility of the target compound in a particular solvent.

  • Maceration: This simple method involves soaking the source material in a solvent for a prolonged period. It is suitable for both polar and non-polar solvents.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but may not be suitable for thermolabile compounds due to the use of heat.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and source material, leading to rapid and efficient extraction.[1][[“]]

Supercritical Fluid Extraction (SFE)

SFE, typically using carbon dioxide, is a green technology that offers high selectivity and is ideal for non-polar compounds. The solvent is easily removed, leaving a pure extract.

Table 1: Comparison of Extraction Methods (Hypothetical Data for Bioactive Compound X)

Extraction MethodSolventTemperature (°C)Time (h)Yield (mg/g dry weight)Purity (%)
MacerationEthyl Acetate25725.215
Soxhlet ExtractionMethanol65248.112
UAEAcetone4027.518
MAEEthanol600.59.320
SFESupercritical CO25044.835

Purification Strategies

Following extraction, a multi-step purification process is typically required to isolate the bioactive compound to a high degree of purity.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic solvent. It is an effective initial clean-up step.

Precipitation

Ammonium sulfate precipitation is a common method for selectively precipitating proteins and other large molecules from a crude extract, which can be a useful step if the target compound is a protein or to remove protein contaminants.[3]

Chromatography

Chromatography is the cornerstone of purification and involves a variety of techniques:

  • Column Chromatography: A versatile method using a stationary phase (e.g., silica gel, alumina) to separate compounds based on polarity.

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[4][5] This is particularly useful for charged compounds like some alkaloids and peptides.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and purity assessment.

Table 2: Multi-Step Purification of Bioactive Compound X (Hypothetical Data)

Purification StepMethodMobile Phase/EluentRecovery (%)Purity (%)
Crude Extract--10020
Liquid-Liquid PartitioningHexane/Water-9545
Column ChromatographySilica GelGradient: Hexane to Ethyl Acetate8075
Preparative HPLCC18 ColumnGradient: Acetonitrile/Water65>98

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compound X
  • Preparation of Source Material: Dry the fungal biomass or plant material at 40°C for 48 hours and grind it into a fine powder.

  • Extraction:

    • For Maceration: Suspend 100 g of the powdered material in 1 L of ethyl acetate. Stir at room temperature for 72 hours.

    • For UAE: Suspend 100 g of the powdered material in 1 L of acetone in an ultrasonic bath. Sonicate at 40°C for 2 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Bioactive Compound X
  • Liquid-Liquid Partitioning:

    • Dissolve 10 g of the crude extract in 200 mL of a 9:1 methanol:water solution.

    • Perform partitioning against an equal volume of hexane three times to remove non-polar impurities.

    • Collect the methanolic phase and evaporate the solvent.

  • Column Chromatography:

    • Pack a glass column with 200 g of silica gel 60 (70-230 mesh) in hexane.

    • Dissolve the partitioned extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction in methanol.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water.

    • Collect the peak corresponding to Bioactive Compound X based on the retention time determined from analytical HPLC.

    • Lyophilize the collected fraction to obtain the pure compound.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Source Material (Fungal/Plant) Grinding Grinding Source->Grinding Extraction Solvent Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Column_Chrom Column Chromatography Partitioning->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure Bioactive Compound X HPLC->Pure_Compound Purity_Analysis Purity Assessment (Analytical HPLC) Pure_Compound->Purity_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for Extraction and Purification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. Many natural products are known to interact with kinase signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC Protein Kinase C (PKC) Receptor->PKC activates Kinase_Cascade Downstream Kinase Cascade PKC->Kinase_Cascade phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Bioactive_Compound Bioactive Compound X Bioactive_Compound->Receptor binds Bioactive_Compound->PKC may directly inhibit/activate

References

Application Notes: Analytical Techniques for the Quantification of Mniopetal C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a naturally occurring diterpenoid with the chemical formula C₂₃H₃₄O₈.[1] It belongs to a class of compounds known as drimane-type sesquiterpenes, which have been isolated from various fungal species.[2] Related compounds, such as Mniopetal E, have shown potential biological activity, including the inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic interest in this family of molecules.[3][4]

To facilitate further research and potential drug development, robust and reliable analytical methods for the quantification of this compound are essential. Currently, specific, validated analytical protocols for this compound are not widely published. Therefore, this document provides detailed, proposed protocols based on established analytical techniques for the quantification of similar diterpenoid and sesquiterpenoid compounds, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

Proposed Analytical Methods for this compound Quantification

The selection of an analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • 1.1 Primary Recommended Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of secondary metabolites in complex mixtures like plant or fungal extracts.[6][7] Coupling HPLC with a Photodiode Array (PDA) detector allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, which aids in peak identification and purity assessment. This method is robust, reproducible, and suitable for routine analysis and quality control.

  • 1.2 Secondary/Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For applications requiring higher sensitivity and specificity, particularly for quantification in complex biological matrices (e.g., plasma, tissue), Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method.[5] This technique provides structural information based on the mass-to-charge ratio of the analyte, offering superior selectivity and lower detection limits compared to HPLC-PDA.

General Experimental Workflow

The quantification of this compound from a raw source, such as a fungal culture, involves several key stages. The logical workflow from sample acquisition to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing A Fungal Culture (Source of this compound) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Filtration & Concentration B->C D Sample Dilution & Spiking with Internal Standard C->D E Chromatographic Separation (HPLC/LC-MS) D->E F Detection (PDA or MS/MS) E->F G Peak Integration & Quantification F->G H Method Validation (Linearity, LOD, LOQ) G->H I Final Report H->I

Caption: General workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are proposed methodologies and should be optimized and validated for specific laboratory conditions and sample matrices.

Protocol: Extraction of this compound from Fungal Culture

This protocol is based on standard methods for extracting fungal secondary metabolites.[8]

  • Culturing: Grow the this compound-producing fungal strain (e.g., a species from the order Agaricales) in a suitable liquid or solid-state fermentation medium for a predetermined period to maximize compound yield.

  • Harvesting: Separate the fungal biomass from the liquid broth by filtration or centrifugation.

  • Extraction:

    • Macerate the fungal biomass and extract with an organic solvent such as ethyl acetate or methanol at room temperature with agitation for 24 hours.

    • For the liquid broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Repeat the extraction process three times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Sample Preparation for Analysis: Dissolve a known weight of the crude extract in the mobile phase (or a compatible solvent) to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the chromatography system.

Protocol: Quantification by HPLC-PDA

This protocol is adapted from general methods for diterpenoid analysis.[7]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.

      • Gradient Profile: Start with 20% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: Monitor from 200-400 nm. For quantification, use a specific wavelength based on the UV absorbance maximum of a pure this compound standard.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

    • Calculate the concentration in unknown samples by interpolating their peak areas against the calibration curve.

Protocol: Quantification by LC-MS/MS

This protocol provides higher sensitivity and is ideal for complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both with 0.1% formic acid. A faster gradient can be used due to the shorter column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode (to be determined by infusing a pure standard).

    • MRM Transitions: Optimize Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion → product ion) and an internal standard. This requires a pure standard to identify the parent ion and its most stable fragment ions.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize signal intensity for this compound.

  • Quantification: Create a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

Data Presentation and Method Validation

For any quantitative method, validation is critical to ensure the data is accurate and reliable. Key validation parameters are summarized below in the format they should be presented.

Table 1: HPLC-PDA Method Validation Parameters (Example Data)

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 r² ≥ 0.995
Range (µg/mL) 1 - 200 Relevant to expected concentrations
LOD (µg/mL) 0.35 Signal-to-Noise Ratio ≥ 3
LOQ (µg/mL) 1.0 Signal-to-Noise Ratio ≥ 10
Precision (%RSD) < 2.0% Intra-day & Inter-day RSD ≤ 5%
Accuracy (% Recovery) 98.5% - 101.2% 95% - 105%

| Specificity | No interference from blank matrix | Peak purity index > 990 |

Table 2: LC-MS/MS Method Validation Parameters (Example Data)

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 r² ≥ 0.998
Range (ng/mL) 0.1 - 500 Relevant to expected concentrations
LOD (ng/mL) 0.03 Signal-to-Noise Ratio ≥ 3
LOQ (ng/mL) 0.1 Signal-to-Noise Ratio ≥ 10
Precision (%RSD) < 3.5% Intra-day & Inter-day RSD ≤ 15%
Accuracy (% Recovery) 97.2% - 103.5% 85% - 115% (for biological matrices)

| Matrix Effect (%) | 94% | 80% - 120% |

Hypothetical Signaling Pathway and Mechanism of Action

While the direct signaling pathways of this compound are not yet elucidated, related drimane sesquiterpenoids have shown inhibitory activity against viral enzymes.[2] For instance, Mniopetal E is an inhibitor of HIV-1 reverse transcriptase.[3] This suggests a potential mechanism of action where this compound could interfere with viral replication by directly binding to and inhibiting key viral enzymes.

G cluster_virus Viral Replication Cycle (Hypothetical Target) cluster_drug Mechanism of Inhibition A Viral RNA B Reverse Transcriptase (Enzyme) A->B C Viral DNA Synthesis B->C D Integration into Host Genome C->D MniopetalC This compound MniopetalC->B Binds to and inhibits enzyme activity Inhibition

Caption: Hypothetical inhibition of reverse transcriptase by this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Novel Anti-Cancer Compounds: A Template for Mniopetal C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mniopetal C is a novel natural compound with putative anti-cancer properties. As a newly identified agent, detailed in vitro characterization is essential to elucidate its mechanism of action and therapeutic potential. Due to the limited availability of specific literature on this compound, this document provides a comprehensive set of standardized in vitro assay protocols commonly employed in the initial stages of anti-cancer drug discovery. These protocols are designed to be readily adaptable for the evaluation of this compound and other novel compounds.

This guide outlines methodologies to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key signaling pathways. The data generated from these assays will provide a foundational understanding of the biological activity of this compound, paving the way for further preclinical development.

I. Cytotoxicity Assessment: MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell ViabilityIC50 (µM)
Vehicle Control01.25100-
This compound11.108825.5
This compound50.9576
This compound100.7862.4
This compound250.6148.8
This compound500.4536
This compound1000.2822.4
Positive Control100.3528

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 24/48/72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt inhibits Bcl-2 Bcl-2 Akt->Bcl-2 inhibits Bax Bax Bcl-2->Bax inhibits Cytochrome c Cytochrome c Bax->Cytochrome c promotes release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Application Notes and Protocols for Mechanism of Action Studies of Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mniopetal C" did not yield any specific scientific data. To fulfill the detailed requirements of this request, we will use Curcumin , a well-characterized natural compound with extensive research on its anticancer mechanism of action, as a representative molecule. The following application notes and protocols are based on publicly available scientific literature for Curcumin.

Application Notes

Introduction to Curcumin

Curcumin is a bright yellow polyphenolic compound derived from the rhizome of the turmeric plant (Curcuma longa). For centuries, it has been used in traditional medicine, and extensive modern research has highlighted its anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] Curcumin's therapeutic potential in oncology stems from its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer, thereby inhibiting tumor cell proliferation, invasion, metastasis, and angiogenesis.[3][4]

Mechanism of Action Summary

Curcumin exerts its anticancer effects by targeting multiple signaling cascades simultaneously, making it a powerful multi-targeting agent.[4] Its primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of inflammatory pathways that contribute to tumorigenesis.[5]

Key signaling pathways modulated by Curcumin include:

  • PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival and proliferation. Curcumin has been shown to inhibit the activation of PI3K and Akt, leading to downstream effects such as cell cycle arrest and apoptosis.[6][7]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Curcumin is a potent inhibitor of NF-κB activation, which in turn downregulates the expression of genes involved in cell survival, proliferation, and invasion.[1][8]

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells. Curcumin can suppress the phosphorylation of JAK and STAT3, leading to the downregulation of target genes like Bcl-xL and cyclin D1.[3][8]

  • Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Curcumin can inhibit this pathway by downregulating β-catenin and its translocation to the nucleus, thereby suppressing the proliferation and metastasis of cancer cells.[3][8][9]

  • Apoptosis Induction: Curcumin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis.[7][10]

Research Applications

These application notes are intended for researchers investigating the anticancer properties of natural compounds. The provided protocols can be adapted to study the effects of test compounds on:

  • Cancer cell viability and proliferation.

  • Modulation of key cancer-related signaling pathways.

  • Induction of apoptosis and cell cycle arrest.

  • Expression levels of specific protein targets.

Quantitative Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Curcumin in various human cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7Breast Cancer (ER+)1.32 - 44.6124 - 48
MDA-MB-231Breast Cancer (Triple-Negative)11.32 - 54.6824 - 72
A549Lung Cancer11.2 - 20.6148 - 72
H460Lung Cancer5.3 - 7.3172
SW620Colon Cancer~16-32 (significant viability loss)48
HT-29Colon Cancer~20-40 (significant apoptosis)24
T47DBreast Cancer (ER+)2.07Not Specified

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density, passage number, and specific assay parameters.[11][12]

Experimental Protocols & Visualizations

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a test compound (e.g., Curcumin) on cancer cells by measuring their metabolic activity.

Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to an insoluble purple formazan product.[13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (Curcumin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Treatment: Prepare serial dilutions of Curcumin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Curcumin (Serial Dilutions) B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate 3-4 hours E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 Value H->I

Workflow for the MTT Cell Viability Assay.
Protocol 2: Western Blot Analysis of Protein Expression

Objective: To investigate the effect of a test compound on the expression levels of specific proteins in key signaling pathways (e.g., PI3K/Akt, apoptosis regulators).

Methodology: Western blotting allows for the detection and semi-quantification of a specific protein from a complex mixture of proteins extracted from cells.

Materials:

  • Cells treated with the test compound for a specified duration.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[15]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[7][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).[15]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Curcumin Curcumin Curcumin->PI3K Inhibits Akt Akt Curcumin->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Curcumin's Inhibition of the PI3K/Akt Signaling Pathway.
Protocol 3: Apoptosis Assessment by Annexin V-FITC/PI Staining

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a test compound.

Methodology: This flow cytometry-based assay uses Annexin V-FITC to detect phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane (an early apoptotic event) and Propidium Iodide (PI) to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[17][18]

Materials:

  • Cells treated with the test compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the test compound for the desired time (e.g., 24 or 48 hours).[18] Harvest both adherent and floating cells.

  • Cell Washing: Wash the collected cells twice with ice-cold PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with damaged membranes)

By employing these protocols, researchers can systematically investigate the mechanism of action of novel anticancer compounds, using the extensive data available for Curcumin as a benchmark for comparison and validation.

References

Application Notes and Protocols for Cell-Based Assays to Determine Mniopetal C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a natural compound belonging to the drimane sesquiterpenoid class of molecules. While research into the specific biological activities of this compound is ongoing, related compounds in the Mniopetal family have demonstrated activities such as inhibition of HIV-1 reverse transcriptase.[1] This suggests that this compound may also possess cytotoxic, anti-proliferative, or other pharmacologically relevant properties. Cell-based assays are essential tools for elucidating the mechanism of action of novel compounds like this compound.[2][3] These assays allow for the investigation of a compound's effects on living cells, providing insights into its potential therapeutic applications.[3][4]

This document provides detailed protocols for a panel of cell-based assays to characterize the cellular activity of this compound. The assays described herein are designed to assess its effects on cell viability, induction of apoptosis, cell cycle progression, and key signaling pathways.

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and control treatments.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hrs)Cell Viability (%)IC50 (µM)
Cell Line A 0.124
124
1024
10024
Cell Line B 0.148
148
1048
10048

Table 2: Apoptosis Induction by this compound

Cell LineThis compound Concentration (µM)Treatment Time (hrs)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Cell Line A 0 (Control)24
1024
5024

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (µM)Treatment Time (hrs)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Cell Line A 0 (Control)24
1024
5024

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[7][8]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis viability_start Seed Cells viability_treat Treat with this compound viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_read Read Absorbance viability_mtt->viability_read apoptosis_start Seed and Treat Cells apoptosis_harvest Harvest and Stain apoptosis_start->apoptosis_harvest apoptosis_flow Flow Cytometry Analysis apoptosis_harvest->apoptosis_flow cellcycle_start Seed and Treat Cells cellcycle_fix Fix and Stain with PI cellcycle_start->cellcycle_fix cellcycle_flow Flow Cytometry Analysis cellcycle_fix->cellcycle_flow

Caption: General experimental workflow for the cell-based assays.

signaling_pathway Mniopetal_C This compound Cell_Membrane Cell Membrane Mniopetal_C->Cell_Membrane Crosses Unknown_Target Unknown Cellular Target(s) Cell_Membrane->Unknown_Target Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Apoptosis_Pathway Apoptosis Pathway Signal_Transduction->Apoptosis_Pathway Cell_Cycle_Control Cell Cycle Control Signal_Transduction->Cell_Cycle_Control Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity Cell_Cycle_Control->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound activity.

logical_relationship Mniopetal_C This compound Cytotoxicity Induces Cytotoxicity? Mniopetal_C->Cytotoxicity Apoptosis Induces Apoptosis? Cytotoxicity->Apoptosis If yes Cell_Cycle_Arrest Causes Cell Cycle Arrest? Cytotoxicity->Cell_Cycle_Arrest If yes Mechanism Elucidation of Mechanism Apoptosis->Mechanism Cell_Cycle_Arrest->Mechanism

Caption: Logical flow for investigating this compound's mechanism.

References

Mniopetal C and its Analogue Mniopetal E as Potential Reverse Transcriptase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It catalyzes the transcription of the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection. Reverse transcriptase inhibitors are broadly classified into two categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NRTIs act as chain terminators during DNA synthesis, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.

Natural products are a rich source of novel bioactive compounds, and among these, the drimane sesquiterpenoid Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase. While the initial query focused on "Mniopetal C," a thorough review of the scientific literature indicates that Mniopetal E is the compound from this family with documented activity against HIV-1 RT. This document provides an overview of the potential application of Mniopetal E as a reverse transcriptase inhibitor and offers representative protocols for its investigation.

Quantitative Data Summary

While specific experimental data for Mniopetal E is not extensively available in the public domain, the following table illustrates how quantitative data for a potential reverse transcriptase inhibitor would be presented. The values provided are for illustrative purposes only and do not represent actual experimental data for Mniopetal E.

CompoundTargetAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
Mniopetal E (Hypothetical)HIV-1 RTCell-free enzymatic assayData not availableData not availableData not available
Mniopetal E (Hypothetical)HIV-1 replicationCell-based assayData not availableData not availableData not available
Nevirapine (Control)HIV-1 RTCell-free enzymatic assay0.2>100>500
Zidovudine (AZT) (Control)HIV-1 RTCell-based assay0.01>100>10000

Signaling and Experimental Workflow Diagrams

HIV-1 Replication Cycle and the Role of Reverse Transcriptase

The following diagram illustrates the key steps in the HIV-1 replication cycle, highlighting the critical role of reverse transcriptase.

HIV_Lifecycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell 1. Attachment & Fusion Viral RNA Viral RNA Host Cell->Viral RNA 2. Uncoating Viral DNA Viral DNA Viral RNA->Viral DNA 3. Reverse Transcription (Target of Mniopetal E) New Virions New Virions Viral RNA->New Virions 6. Assembly & Budding Provirus Provirus Viral DNA->Provirus 4. Integration Provirus->Viral RNA 5. Transcription

Caption: The HIV-1 replication cycle, indicating reverse transcription as the target for Mniopetal E.

Experimental Workflow for Screening Reverse Transcriptase Inhibitors

This diagram outlines a typical workflow for screening and characterizing potential reverse transcriptase inhibitors like Mniopetal E.

RT_Inhibitor_Screening cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Compound Library Compound Library Primary Screening (Enzymatic Assay) Primary Screening (Enzymatic Assay) Compound Library->Primary Screening (Enzymatic Assay) Test for RT inhibition Hit Confirmation Hit Confirmation Primary Screening (Enzymatic Assay)->Hit Confirmation Validate active compounds IC50 Determination IC50 Determination Hit Confirmation->IC50 Determination Quantify potency Antiviral Activity Assay Antiviral Activity Assay IC50 Determination->Antiviral Activity Assay Test in infected cells Cytotoxicity Assay Cytotoxicity Assay Antiviral Activity Assay->Cytotoxicity Assay Assess toxicity Selectivity Index Calculation Selectivity Index Calculation Cytotoxicity Assay->Selectivity Index Calculation NRTI vs. NNRTI Discrimination Assay NRTI vs. NNRTI Discrimination Assay Selectivity Index Calculation->NRTI vs. NNRTI Discrimination Assay Determine inhibition mode Kinetic Analysis Kinetic Analysis NRTI vs. NNRTI Discrimination Assay->Kinetic Analysis

Caption: A generalized workflow for the identification and characterization of RT inhibitors.

Experimental Protocols

The following are representative protocols that can be adapted for the evaluation of Mniopetal E as a reverse transcriptase inhibitor.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Enzymatic Assay

This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the in vitro inhibitory activity of a compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Mniopetal E (or other test compounds)

  • Control inhibitors (e.g., Nevirapine, Zidovudine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet-P40)

  • Poly(A) template coated microplates

  • Oligo(dT) primers

  • Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Mniopetal E in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, oligo(dT) primers, and dNTPs (including biotin-dUTP).

  • Inhibitor Addition: Add the diluted Mniopetal E or control inhibitors to the wells of the poly(A) coated microplate. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

  • Enzyme Addition: Add the recombinant HIV-1 RT to all wells except the negative control.

  • Initiation of Reaction: Add the reaction mixture to all wells to start the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated nucleotides.

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate and incubate in the dark until a color develops.

    • Add the stop solution to quench the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each concentration of Mniopetal E and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Cell-Based Antiviral Assay

This protocol outlines a method to assess the ability of Mniopetal E to inhibit HIV-1 replication in a cell culture system.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Mniopetal E (or other test compounds)

  • Control antiviral drugs (e.g., Zidovudine)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, or a reporter virus system)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of Mniopetal E or control drugs to the wells. Include wells with no compound as a virus control and wells with no virus as a cell control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plate for 4-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of viral replication using a p24 antigen ELISA or by measuring the activity of a reporter gene (e.g., luciferase, β-galactosidase) if a reporter virus was used.

  • Cytotoxicity Assessment:

    • In a parallel plate, treat the cells with the same concentrations of Mniopetal E but without the virus.

    • After the same incubation period, assess cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each concentration of Mniopetal E. Determine the EC50 (50% effective concentration).

    • Calculate the percentage of cell viability for each concentration of Mniopetal E. Determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Disclaimer

The information provided in this document is for research and informational purposes only. The protocols are representative and may require optimization for specific experimental conditions. Mniopetal E is a research compound, and its safety and efficacy in humans have not been established. All experiments should be conducted in accordance with institutional and national safety guidelines, especially when handling infectious agents like HIV-1.

Application Notes and Protocols for Mniopetal C in HIV-1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous emergence of drug-resistant HIV-1 strains necessitates the discovery and development of novel antiretroviral agents with unique mechanisms of action. Natural products remain a promising source of new therapeutic leads. Mniopetal C, a hypothetical novel compound, is presented here as a candidate for investigation against HIV-1. These application notes provide a comprehensive framework for the initial screening and characterization of this compound's anti-HIV-1 potential, including protocols for evaluating its antiviral activity, cytotoxicity, and preliminary mechanism of action, with a focus on the NF-κB signaling pathway.

Hypothetical Data Summary

Effective anti-HIV-1 drug candidates should exhibit potent antiviral activity at concentrations that are non-toxic to host cells. The following tables present a hypothetical summary of data for this compound, illustrating how quantitative results would be structured for clear comparison.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Cell LineVirus StrainAssay TypeEC₅₀ (µM)Positive Control (e.g., AZT) EC₅₀ (µM)
TZM-blHIV-1 NL4-3Luciferase Reporter2.50.05
PMBCsHIV-1 BaLp24 Antigen ELISA3.10.08

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC₅₀ (µM)Positive Control (e.g., Doxorubicin) CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
TZM-blMTT Assay1501.260
PMBCsCellTiter-Glo>2002.5>64.5

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in TZM-bl Cells

This protocol describes a cell-based assay to determine the efficacy of this compound in inhibiting HIV-1 entry and replication using a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • HIV-1 NL4-3 virus stock

  • This compound

  • Positive control (e.g., Azidothymidine - AZT)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compounds. Include wells with untreated cells (virus control) and uninfected cells (cell control).

  • Add 100 µL of HIV-1 NL4-3 virus stock at a predetermined dilution to each well, except for the cell control wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay reagent manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the EC₅₀ value.

Protocol 2: Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on host cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Materials:

  • TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • Appropriate cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compounds. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value.

Protocol 3: NF-κB Signaling Pathway Analysis

This protocol describes a method to investigate whether this compound exerts its anti-HIV-1 activity by inhibiting the NF-κB signaling pathway, which is crucial for HIV-1 transcription.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha) as an NF-κB activator

  • Dual-luciferase reporter assay system

  • 24-well cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and untreated controls.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Visualizations

The following diagrams illustrate the proposed experimental workflow for evaluating this compound and a simplified representation of the NF-κB signaling pathway as a potential drug target.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Decision Point A This compound (Test Compound) B Anti-HIV-1 Activity Assay (TZM-bl cells, EC₅₀) A->B C Cytotoxicity Assay (MTT, CC₅₀) A->C D Calculate Selectivity Index (SI = CC₅₀/EC₅₀) B->D C->D H SI > 10 and Potent EC₅₀? D->H E NF-κB Reporter Assay F Time-of-Addition Experiment G Reverse Transcriptase Assay H->E Yes H->F Yes H->G Yes I Discard or Modify Compound H->I No

Caption: Experimental workflow for the evaluation of this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκBα MniopetalC This compound? MniopetalC->IKK inhibits? HIV_LTR HIV-1 LTR NFkB_nuc->HIV_LTR binds Transcription Viral Gene Transcription HIV_LTR->Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Troubleshooting & Optimization

Mniopetal C Synthesis: Technical Support Center for Yield Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Mniopetal C. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound that affect the overall yield?

A1: The total synthesis of this compound involves several key transformations that are crucial for achieving a good overall yield. Based on reported synthetic routes for Mniopetals, the most critical stages include:

  • Sharpless Asymmetric Dihydroxylation: This step is vital for establishing the correct stereochemistry of the vicinal diols in the side chain precursors. Low enantioselectivity or yield at this stage will impact the entire synthesis.

  • Baylis-Hillman Reaction: The formation of the carbon-carbon bond to construct the core structure can be sluggish and prone to side reactions, significantly affecting the yield of key intermediates.

  • Intramolecular Diels-Alder (IMDA) Reaction: The cyclization to form the characteristic fused ring system is a pivotal step. Achieving high diastereoselectivity and yield is essential for an efficient synthesis.

  • Parikh-Doering Oxidation: This late-stage oxidation is used to install a key carbonyl group. Incomplete conversion or side reactions can complicate the purification of the final product.

Q2: My Sharpless Asymmetric Dihydroxylation is giving low enantioselectivity. What are the possible causes and solutions?

A2: Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation can be attributed to several factors:

  • Purity of Reagents and Solvents: Ensure all reagents, especially the chiral ligand and osmium tetroxide, are of high purity. Solvents must be dry and free of contaminants.

  • Incorrect Ligand Choice: The choice between AD-mix-α and AD-mix-β is critical for achieving the desired enantiomer. Verify the correct ligand is being used for the specific substrate according to the Sharpless mnemonic.

  • Reaction Temperature: These reactions are often temperature-sensitive. Maintaining the recommended temperature (often 0 °C or lower) is crucial.

  • Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can help maintain a low concentration of the substrate, which can sometimes improve enantioselectivity.

  • pH of the Reaction Mixture: The reaction is typically buffered. Ensure the pH is maintained in the optimal range as specified in the protocol.

Q3: The Intramolecular Diels-Alder reaction is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Improving the diastereoselectivity of an Intramolecular Diels-Alder reaction often involves careful control of the reaction conditions:

  • Thermal vs. Lewis Acid Catalysis: Thermal conditions can sometimes lead to mixtures of endo and exo products. The use of a Lewis acid catalyst can favor the formation of one diastereomer by coordinating to the dienophile and lowering the energy of the corresponding transition state.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions for your specific substrate.

  • Substrate Conformation: The conformation of the tether connecting the diene and dienophile plays a crucial role in determining the stereochemical outcome. Modifications to the substrate, such as the introduction of bulky protecting groups, can sometimes lock the molecule into a conformation that favors the desired cyclization pathway.

Troubleshooting Guide

Problem Key Reaction Possible Causes Suggested Solutions
Low or no conversion Baylis-Hillman Reaction1. Inactive catalyst (e.g., DABCO).2. Steric hindrance on the aldehyde or activated alkene.3. Insufficient reaction time.1. Use fresh, high-purity catalyst.2. Consider using a more reactive catalyst or higher reaction temperatures.3. Monitor the reaction for an extended period, as these reactions can be slow.
Formation of side products Parikh-Doering Oxidation1. Over-oxidation to the carboxylic acid.2. Formation of methylthiomethyl (MTM) ether byproducts.3. Presence of water in the reaction mixture.1. Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely.2. Ensure anhydrous conditions and use freshly distilled solvents.3. Run the reaction at the recommended temperature (often 0 °C to room temperature) to minimize side reactions.
Epimerization of stereocenters General1. Harsh basic or acidic conditions during workup or purification.2. Elevated temperatures for extended periods.1. Use buffered solutions for workup and avoid strong acids or bases.2. Employ milder purification techniques like flash chromatography with a suitable solvent system.3. Minimize reaction and workup times at elevated temperatures.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of Mniopetal F, a close structural analog of this compound. These values are based on reported literature and can serve as a benchmark for optimizing your synthesis.

Step Reaction Type Starting Material Product Reported Yield
1Baylis-Hillman ReactionAldehyde precursor & Feringa's butenolideBaylis-Hillman adduct~70-80%
2Intramolecular Diels-AlderTrienolide precursorTricyclic core~60-70%
3Parikh-Doering OxidationSecondary alcoholKetone intermediate~85-95%
4Final Deprotection/ModificationProtected Mniopetal FMniopetal F~70-80%

Experimental Protocols

Below are detailed methodologies for the key reactions in a representative Mniopetal synthesis.

Protocol 1: Lithium Phenylselenide-Induced Baylis-Hillman Reaction
  • To a solution of diphenyl diselenide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of n-butyllithium (1.1 eq) in hexanes dropwise.

  • Stir the mixture at 0 °C for 30 minutes, during which the color should change from yellow to colorless.

  • Cool the resulting lithium phenylselenide solution to -78 °C.

  • Add a solution of Feringa's butenolide (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde precursor (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction
  • Dissolve the trienolide precursor (1.0 eq) in a high-boiling point solvent such as toluene or xylene in a sealed tube.

  • Degas the solution with argon for 15-20 minutes.

  • Heat the sealed tube in an oil bath at the specified temperature (typically 110-140 °C) for the required time (24-48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 3: Parikh-Doering Oxidation
  • To a solution of the secondary alcohol (1.0 eq) in a mixture of anhydrous DMSO and anhydrous dichloromethane at 0 °C under an argon atmosphere, add triethylamine (3.0 eq).

  • Add a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow for Mniopetal Core Synthesis

Mniopetal_Synthesis_Workflow start Aldehyde Precursor + Feringa's Butenolide bh_reaction Baylis-Hillman Reaction start->bh_reaction bh_adduct Baylis-Hillman Adduct bh_reaction->bh_adduct elaboration Further Functionalization (e.g., Horner-Wadsworth-Emmons) bh_adduct->elaboration trienolide Trienolide Precursor elaboration->trienolide imda Intramolecular Diels-Alder trienolide->imda tricyclic_core Tricyclic Core imda->tricyclic_core oxidation_protection Oxidation & Protecting Group Manipulation tricyclic_core->oxidation_protection advanced_intermediate Advanced Intermediate oxidation_protection->advanced_intermediate final_steps Final Steps (e.g., Deprotection) advanced_intermediate->final_steps mniopetal_c This compound final_steps->mniopetal_c

Caption: Overall synthetic workflow for the construction of the this compound core structure.

Troubleshooting Logic for Low-Yielding Baylis-Hillman Reaction

Caption: A logical troubleshooting guide for addressing low yields in the Baylis-Hillman reaction step.

Overcoming Mniopetal C solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mniopetal C

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating stock solutions of this compound?

A1: For initial stock solutions, we highly recommend using 100% Dimethyl Sulfoxide (DMSO). This compound exhibits the highest solubility and stability in this solvent. Prepare high-concentration stocks (e.g., 10-20 mM) in DMSO, which can then be diluted into aqueous buffers for your working solutions.

Q2: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer (e.g., PBS or cell culture media). Why is this happening?

A2: This is a common issue known as "solvent-shifting" precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the percentage of DMSO drops significantly, causing the compound to fall out of solution. See the Troubleshooting Guide below for detailed protocols to mitigate this.

Q3: Can I dissolve this compound directly in ethanol or methanol?

A3: While this compound has some solubility in alcohols like ethanol and methanol, it is significantly lower than in DMSO. These solvents are not recommended for creating high-concentration primary stocks but may be suitable for specific intermediate dilution steps or certain analytical procedures.

Q4: How should I store this compound, both as a solid and in solution?

A4:

  • Solid Form: Store this compound powder at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When properly stored, DMSO stocks are stable for up to 6 months.

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents at room temperature (25°C).

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO~35 mg/mL~80 mMRecommended for primary stock solutions.
Dimethylformamide (DMF)~25 mg/mL~57 mMAlternative for stock solutions.
Ethanol (100%)~2 mg/mL~4.5 mMLimited solubility.
Methanol (100%)~1.5 mg/mL~3.4 mMLimited solubility.
PBS (pH 7.4)<0.001 mg/mL<0.002 mMPractically insoluble.
Water<0.001 mg/mL<0.002 mMPractically insoluble.

Troubleshooting Guides & Experimental Protocols

Issue 1: Precipitation Upon Dilution into Aqueous Media for Cell-Based Assays

This guide provides a step-by-step protocol to minimize precipitation when preparing working solutions of this compound for in vitro experiments.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 20 mM primary stock solution. Ensure it is fully dissolved by vortexing.

  • Create Intermediate Dilution: Make an intermediate dilution of your stock in 100% DMSO. For example, dilute the 20 mM stock to 2 mM.

  • Prepare Final Working Solution:

    • Warm your target aqueous medium (e.g., cell culture medium + 10% FBS) to 37°C. The presence of proteins like albumin in FBS can help stabilize the compound.

    • While vortexing the warmed medium, add the this compound intermediate stock drop-by-drop. This rapid mixing is crucial.

    • Crucially, ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent toxicity in your cells. For example, adding 5 µL of a 2 mM DMSO stock to 995 µL of medium gives a final concentration of 10 µM this compound with 0.5% DMSO.

  • Visual Inspection and Use: Immediately inspect the solution for any signs of precipitation (cloudiness, particles). Use the final working solution as quickly as possible after preparation.

G start Start: Need to dilute DMSO stock into aqueous buffer warm_media Warm aqueous medium to 37°C start->warm_media check_dmso Is final DMSO concentration < 0.5%? inspect Visually inspect for precipitation check_dmso->inspect Yes fail Precipitation observed. Consider formulation strategies (e.g., cyclodextrins). check_dmso->fail No (High DMSO % increases precipitation risk) vortex Add this compound stock drop-by-drop while vortexing the medium warm_media->vortex vortex->check_dmso proceed Proceed with experiment immediately inspect->proceed Clear Solution inspect->fail Precipitation

Caption: Troubleshooting workflow for diluting this compound.

Issue 2: Inconsistent Results in Biochemical Assays

Inconsistent activity may stem from variable amounts of soluble this compound. This section provides a protocol for quantifying the soluble fraction.

  • Prepare Supersaturated Solution: Add an excess amount of solid this compound to your specific assay buffer (e.g., kinase assay buffer).

  • Equilibrate: Rotate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate Soluble Fraction: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the insoluble compound.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the pellet. This contains the soluble fraction.

  • Quantify: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This will give you the true solubility limit in your specific assay conditions.

  • Adjust Experiment: Design your assay concentrations to be well below this determined solubility limit (e.g., ≤80% of the maximum solubility) to ensure consistent results.

G cluster_problem Problem cluster_solution Solution Path inconsistent_results Inconsistent Assay Results determine_sol Determine true solubility in specific assay buffer inconsistent_results->determine_sol Suspected Cause: Variable Solubility adjust_conc Adjust experimental concentrations to be below solubility limit determine_sol->adjust_conc consistent_results Achieve Consistent and Reliable Data adjust_conc->consistent_results G gf Growth Factor gfr GFR Receptor gf->gfr Binds tkx TKX gfr->tkx Activates downstream Downstream Signaling (e.g., RAS-MAPK) tkx->downstream Phosphorylates prolif Cell Proliferation & Survival downstream->prolif mniopetal_c This compound mniopetal_c->tkx Inhibits

Technical Support Center: Mniopetal C HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Mniopetal C. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation.

Disclaimer: "this compound" is not a widely documented compound in scientific literature. The following guides are based on established HPLC troubleshooting principles and are presented to address common analytical challenges applicable to a compound with this name.

Troubleshooting Guides

This section offers in-depth, step-by-step solutions to complex analytical problems in a question-and-answer format.

Question: What causes poor peak shape (tailing or fronting) for this compound, and how can I resolve it?

Poor peak shape, characterized by asymmetry, can compromise the accuracy of quantification. Peak tailing is the most common issue, often caused by secondary interactions between the analyte and the stationary phase.[1][2]

Common Causes & Solutions for Peak Tailing:

  • Secondary Silanol Interactions : Basic compounds can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[2][3]

    • Solution 1 : Lower the mobile phase pH to 3 or below. This protonates the silanol groups, suppressing their ionization and reducing unwanted interactions.[1]

    • Solution 2 : Add a competing base, like triethylamine (25-50 mM), to the mobile phase. This additive will preferentially interact with the silanol groups, shielding the analyte from secondary interactions.[4]

    • Solution 3 : Use a modern, high-purity, end-capped column (Type B silica) or a polar-embedded phase column designed to minimize silanol activity.[1][3]

  • Column Overload : Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4][5]

    • Solution : Reduce the injection volume or dilute the sample. A typical analytical column (4.6 mm ID) generally handles up to 50 µg of sample on-column before showing overload effects.[4]

  • Extra-Column Volume : Excessive volume from tubing, fittings, or an improper connection between the column and tubing can cause peak broadening and tailing.[3]

    • Solution : Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made with minimal dead volume.[3]

  • Contamination : A buildup of strongly retained impurities on the column frit or packing material can interfere with peak shape.[5]

    • Solution : Flush the column with a strong solvent or, if using a guard column, replace it.[5][6]

Common Causes & Solutions for Peak Fronting:

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[7]

    • Solution : Whenever possible, dissolve the sample in the mobile phase itself.[8]

  • Column Overload : Severe mass overload can also manifest as peak fronting.[1]

    • Solution : Dilute the sample or reduce the injection volume.[6]

Data Presentation: Peak Asymmetry Parameters

This table summarizes key parameters used to evaluate peak shape. The Asymmetry Factor (As) is a common measure, where a value of 1.0 is a perfectly symmetrical Gaussian peak.

ParameterIdeal ValueTailing PeakFronting Peak
Asymmetry Factor (As) 1.0> 1.2< 0.8
Tailing Factor (Tf) 1.0> 1.2< 0.8
Theoretical Plates (N) HighReducedReduced

Visualization: Troubleshooting Peak Tailing

G start Peak Tailing Observed (As > 1.2) check_overload Reduce Sample Concentration or Injection Volume start->check_overload overload_improved Peak Shape Improved? check_overload->overload_improved overload_yes Issue Resolved: Column Overload overload_improved->overload_yes Yes check_ph Is this compound Basic? Is pH > 3? overload_improved->check_ph No ph_yes Lower Mobile Phase pH to < 3 or Add Competing Base check_ph->ph_yes Yes check_column Use End-Capped Column or Flush System check_ph->check_column No ph_improved Peak Shape Improved? ph_yes->ph_improved ph_resolved Issue Resolved: Silanol Interactions ph_improved->ph_resolved Yes ph_improved->check_column No column_improved Peak Shape Improved? check_column->column_improved column_resolved Issue Resolved: Contamination or Column Chemistry column_improved->column_resolved Yes end Consult Instrument Manual or Technical Support column_improved->end No

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Question: My baseline is drifting or noisy. What are the likely causes and solutions?

Baseline instability can significantly impact the limit of detection and quantification. It can manifest as random high-frequency noise or a steady, low-frequency drift.[7]

Common Causes & Solutions:

  • Mobile Phase Issues :

    • Inadequate Degassing : Dissolved air in the mobile phase can form bubbles in the detector cell, causing noise and spikes.[9][10]

      • Solution : Degas the mobile phase using an inline degasser, sonication, or helium sparging.[10][11]

    • Contamination : Impurities in solvents or additives can create baseline noise or drift, especially during gradient elution.[11][12]

      • Solution : Use high-purity HPLC-grade solvents and prepare mobile phases fresh daily.[10][12]

    • Poor Mixing : If using a gradient, improper mixing of mobile phase components can cause baseline wander.[10]

      • Solution : Ensure the pump's mixer is functioning correctly.

  • Detector & System Issues :

    • Temperature Fluctuations : Changes in ambient temperature can affect both the detector and the column, causing the baseline to drift.[10][13] This is particularly problematic for refractive index (RI) detectors.[11]

      • Solution : Use a column oven and ensure the lab environment is stable.[10]

    • Contaminated Flow Cell : A dirty detector flow cell can lead to noise.[14]

      • Solution : Flush the flow cell with a strong, appropriate solvent.

    • Failing Detector Lamp : An aging detector lamp can cause a drop in energy and result in increased noise and baseline drift.[9][10]

      • Solution : Check the lamp energy and replace it if it is below the manufacturer's recommended level.

  • Column Equilibration : Insufficient column equilibration time before starting a run can cause the baseline to drift.[10]

    • Solution : Ensure the column is fully equilibrated with the initial mobile phase conditions (10-20 column volumes is a good starting point).[15]

Data Presentation: Typical Baseline Noise Specifications
Detector TypeTypical Baseline Noise (Absorbance Units, AU)
UV/Vis Detector ± 1 x 10⁻⁵ AU
Diode Array Detector (DAD) ± 1 x 10⁻⁵ AU
Fluorescence Detector ± 5 x 10⁻⁶ AU (Raman band of water)
Refractive Index (RI) Detector ± 1 x 10⁻⁸ RIU
Question: I am seeing unexpected "ghost" peaks or carryover in my blank runs. How do I eliminate them?

Ghost peaks are spurious peaks that appear in a chromatogram, often during blank or gradient runs.[16] Carryover is a specific type of ghost peak where the analyte from a previous, high-concentration injection appears in a subsequent run.[17]

Systematic Troubleshooting Approach:

  • Confirm the Source :

    • Inject a Blank : Run a blank injection (mobile phase or sample diluent). If the ghost peak is still present, the source is likely system contamination or carryover.[18]

    • Run a "No Injection" Gradient : If you are running a gradient, run the method without making an injection. If the peak appears, it is likely from contamination in the mobile phase or the system itself.[19]

  • Isolate the Contamination :

    • Mobile Phase : Prepare fresh mobile phase using high-purity solvents from a different lot or manufacturer.[20] Contamination can come from water, organic solvents, or additives.[19][20]

    • Sample Preparation : Check for contamination from vials, caps, or sample preparation steps.[19] Injecting the sample diluent alone can help identify this.[18]

    • System Components : The most common source of carryover is the autosampler injection valve or needle.[16]

      • Solution : Optimize the needle wash procedure. Use a wash solvent that is strong enough to fully dissolve this compound. A dual-solvent wash (one weak, one strong) is often effective.[17]

      • Solution : Flush the entire system, including the injector and tubing, with a strong solvent.[21] Worn rotor seals in the injection valve can also be a source of carryover and may need replacement.[16][22]

    • Column : Strongly retained compounds from previous injections can build up on the column and elute slowly, appearing as ghost peaks.[21]

      • Solution : Flush the column with a strong solvent. If the problem persists, the column may be irreversibly contaminated and require replacement.[20]

Visualization: Identifying Ghost Peak Sources

G start Ghost Peak Observed no_injection Run Gradient Without Injection start->no_injection peak_present1 Peak Still Present? no_injection->peak_present1 mobile_phase Source: Mobile Phase or System Contamination peak_present1->mobile_phase Yes inject_blank Inject Blank Diluent peak_present1->inject_blank No peak_present2 Peak Still Present? inject_blank->peak_present2 carryover Source: Carryover from Injector/System peak_present2->carryover Yes sample_prep Source: Sample Prep (Vials, Solvent, etc.) peak_present2->sample_prep No

Caption: A decision tree for systematically isolating the source of ghost peaks.

Frequently Asked Questions (FAQs)

Q: Why is the retention time for this compound shifting between injections?

A: Retention time (RT) variability is a common issue that can compromise peak identification.[23] The cause can be chemical or physical. A good first step is to check the retention time of an unretained peak (t₀); if t₀ is also shifting, the problem is likely physical (e.g., flow rate), but if t₀ is stable, it's likely a chemical issue (e.g., mobile phase).[24]

  • Mobile Phase Composition : Small changes in the mobile phase, such as the evaporation of a volatile organic component or a shift in pH, can cause RT drift.[24][25] Always use freshly prepared, capped mobile phase reservoirs.[25]

  • Flow Rate Instability : A leak in the system or a malfunctioning pump can cause fluctuations in the flow rate, leading to proportional shifts in all retention times.[15][24]

  • Temperature Fluctuations : Inconsistent column temperature will affect retention.[15][26] Using a column oven is critical for reproducible results.[26][27]

  • Column Aging/Equilibration : Over time, the stationary phase of a column can degrade, leading to changes in retention.[9] Additionally, insufficient equilibration between gradient runs can cause RT drift in the subsequent run.[15]

Data Presentation: Effect of Mobile Phase on Retention Time

This table illustrates the hypothetical effect of acetonitrile percentage on the retention time of this compound in a reversed-phase system.

% Acetonitrile in Mobile PhaseRetention Time (min)
45%12.5
50%8.2
55%5.1
Q: What should I do if the system backpressure is suddenly too high?

A: High backpressure is a sign of a blockage in the flow path.[27] Isolate the blockage by systematically removing components from the flow path (starting from the detector and moving backward toward the pump) and observing the pressure.

  • Blocked Column/Frit : The most common cause is a clogged inlet frit on the analytical column, often from particulate matter in the sample.[27] Try back-flushing the column (if the manufacturer allows) or replace the frit.[9]

  • Contaminated Guard Column : If you use a guard column, it may be blocked. Replace it.

  • Blocked Tubing or Injector Port : Particulates can also lodge in tubing or the injector.[14] Disconnect fittings and flush the suspected component to clear the blockage.

Q: I've injected my this compound sample but see no peaks. What should I check?

A: This can be a frustrating problem, but it is often resolved with a simple checklist.[27]

  • Check the Detector : Is the detector lamp turned on?[27] Are you monitoring the correct wavelength for this compound?

  • Check the System Flow : Is the pump running? Is there mobile phase in the reservoir, and is it flowing through the system?[27]

  • Check the Sample and Injection : Was the sample actually injected? Check that the autosampler is functioning correctly and that there is sample in the vial.[27] Confirm the sample is not degraded.[27]

  • Check the Data System : Ensure the detector is properly connected to the data acquisition software and that the sensitivity is not set too low.[27]

Experimental Protocols

Hypothetical Protocol: Quantitative Analysis of this compound

This protocol provides a standard methodology for the HPLC analysis of this compound. It can be used as a baseline for troubleshooting.

1. Instrumentation & Reagents
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents : HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm), and formic acid.[28]

2. Chromatographic Conditions
  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Elution Mode : Isocratic

  • Composition : 50:50 (A:B)

  • Flow Rate : 1.0 mL/min[28]

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Run Time : 10 minutes

3. Sample & Standard Preparation
  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[29]

  • Sample Preparation : Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[10]

4. Quantification
  • Method : External Standard Quantification.[30]

  • Procedure : Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.[31] Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.[31]

Visualization: General HPLC Experimental Workflow

G prep_mobile Mobile Phase Preparation & Degassing equilibrate System & Column Equilibration prep_mobile->equilibrate prep_sample Sample & Standard Preparation inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation (Column) inject->separate detect Detection (e.g., UV/Vis) separate->detect acquire Data Acquisition (Chromatogram) detect->acquire analyze Peak Integration & Quantification acquire->analyze report Final Report analyze->report

Caption: A standard workflow for an HPLC analysis from preparation to reporting.

References

Technical Support Center: Mniopetal C ¹³C NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mniopetal C and other complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ¹³C NMR signal assignment.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹³C NMR signals for this compound so weak?

A1: The inherent low natural abundance of the ¹³C isotope (approximately 1.1%) is the primary reason for weak signals in any carbon NMR spectrum.[1][2] Unlike ¹H NMR, where the proton is highly abundant, ¹³C NMR requires more scans to achieve an adequate signal-to-noise ratio.[1] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, further contributing to lower signal intensity.[1]

Q2: Can I use the integration values of the ¹³C NMR signals to determine the number of carbons in this compound?

A2: No, the area under a ¹³C NMR signal is not directly proportional to the number of carbon atoms.[1][3] The intensity of a carbon signal is influenced by various factors, including the nuclear Overhauser effect (NOE) and relaxation times. For instance, quaternary carbons, which lack directly attached protons, typically exhibit much weaker signals than methyl (CH₃) or methylene (CH₂) carbons.[4] Therefore, integration is generally not used for quantitative analysis in standard ¹³C NMR spectra.[3]

Q3: My ¹³C NMR spectrum of this compound shows only singlets. How can I determine the number of protons attached to each carbon?

A3: The observation of only singlets is due to a technique called broadband decoupling, which is routinely used in ¹³C NMR to simplify the spectrum by removing the coupling between carbon and proton nuclei.[1][5] To determine the number of attached protons (i.e., to distinguish between C, CH, CH₂, and CH₃ groups), you can perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. DEPT-90 and DEPT-135 are common variants that can differentiate between these carbon types.[3][6]

Q4: Some of the expected ¹³C signals for this compound appear to be missing or are overlapping. What can I do?

A4: Signal overlap is a common issue in the ¹³C NMR spectra of complex molecules like this compound.[7][8] This can be addressed by employing two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC). These experiments disperse the signals into a second dimension, which can resolve overlapping peaks.[6][9][10] If signals are truly missing, it could be due to very long relaxation times, especially for quaternary carbons. Adjusting the relaxation delay (d1) in your NMR experiment can help in detecting these signals.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

Symptoms:

  • The baseline of the spectrum is very noisy.

  • It is difficult to distinguish real peaks from the noise.

Troubleshooting Steps:

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the sensitivity requires four times as many scans.[8]

  • Increase Sample Concentration: If your sample is not mass-limited, preparing a more concentrated solution can significantly improve the signal strength.[8]

  • Use an Appropriate NMR Tube: For mass-limited samples, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase the effective concentration.[8]

  • Optimize Acquisition Parameters: Ensure that the pulse width and relaxation delay are optimized for your sample.

Issue 2: Difficulty in Assigning Quaternary Carbons

Symptoms:

  • Very weak signals that are hard to distinguish from noise.

  • Uncertainty in identifying which signals correspond to quaternary carbons.

Troubleshooting Steps:

  • Perform a DEPT Experiment: A DEPT-135 spectrum will show CH and CH₃ signals pointing up, and CH₂ signals pointing down, while quaternary carbons will be absent. By comparing this with the standard ¹³C spectrum, you can identify the quaternary carbon signals.[3]

  • Utilize Specialized Pulse Sequences: Experiments like the Improved Quaternary Carbon Detection (iQCD) or SEMUT-90 are specifically designed to selectively detect quaternary carbons.[4][11]

  • Employ 2D HMBC: Quaternary carbons often show correlations to multiple protons in an HMBC spectrum, which can be a powerful tool for their assignment.[6]

Issue 3: Ambiguous Signal Assignments due to Overlap

Symptoms:

  • Multiple signals appearing at very close chemical shifts.

  • Difficulty in assigning specific carbons to their corresponding signals.

Troubleshooting Steps:

  • Run 2D NMR Experiments:

    • HSQC: Correlates proton signals with their directly attached carbon signals, helping to resolve overlap in the proton dimension.[6]

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial connectivity information for building the carbon skeleton.[9]

  • Computational Chemical Shift Prediction: Use Density Functional Theory (DFT) calculations or machine learning models to predict the ¹³C chemical shifts of your proposed structure.[12][13][14] Comparing the predicted spectrum with the experimental one can help in assigning ambiguous signals.

Experimental Protocols

Protocol 1: Standard ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the carbon probe.

    • Set the temperature (typically 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (can be increased for better quantification of quaternary carbons).

    • Number of Scans (ns): 128 to 1024 (or more, depending on sample concentration).

  • Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: DEPT-135 Experiment
  • Spectrometer Setup: Use the same sample and initial setup as for the standard ¹³C NMR.

  • Acquisition Parameters:

    • Pulse Program: Select the DEPT-135 pulse program (e.g., dept135 on Bruker instruments).

    • Acquisition parameters (spectral width, acquisition time, relaxation delay, number of scans) are typically similar to the standard ¹³C experiment.

  • Processing and Interpretation:

    • Process the spectrum in the same way as the standard ¹³C NMR.

    • Positive signals correspond to CH and CH₃ groups.

    • Negative signals correspond to CH₂ groups.

    • Quaternary carbons are absent.

Data Presentation

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Mniopetal-like Natural Products

Carbon TypeChemical Shift Range (ppm)
sp³ C (Alkyl)5 - 50
sp³ C-O (Ether, Alcohol)50 - 90
sp C (Alkyne)70 - 100
sp² C (Alkene)100 - 150
sp² C (Aromatic)110 - 170
C=O (Carboxylic Acid, Ester)160 - 185
C=O (Ketone, Aldehyde)190 - 220

Note: These are general ranges and can be influenced by substituents and stereochemistry.[3]

Visualizations

experimental_workflow cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Assignment 1D_C13 1D ¹³C NMR Identify_C_Types Identify C, CH, CH₂, CH₃ 1D_C13->Identify_C_Types Resolve_Overlap Resolve Signal Overlap 1D_C13->Resolve_Overlap DEPT DEPT-135 DEPT->Identify_C_Types 2D_HSQC 2D HSQC 2D_HSQC->Resolve_Overlap Establish_Connectivity Establish C-H Connectivity 2D_HSQC->Establish_Connectivity 2D_HMBC 2D HMBC 2D_HMBC->Establish_Connectivity Final_Assignment Complete Signal Assignment Identify_C_Types->Final_Assignment Resolve_Overlap->Final_Assignment Establish_Connectivity->Final_Assignment

Caption: Experimental workflow for ¹³C NMR signal assignment.

troubleshooting_logic Start Problem with ¹³C Spectrum Weak_Signal Weak Signal? Start->Weak_Signal Overlapping_Peaks Overlapping Peaks? Weak_Signal->Overlapping_Peaks No Increase_Scans Increase Scans/ Concentration Weak_Signal->Increase_Scans Yes Quaternary_C_Issue Quaternary Carbon Assignment? Overlapping_Peaks->Quaternary_C_Issue No Run_2D_NMR Run 2D NMR (HSQC, HMBC) Overlapping_Peaks->Run_2D_NMR Yes Run_DEPT Run DEPT/ iQCD Quaternary_C_Issue->Run_DEPT Yes End Problem Resolved Quaternary_C_Issue->End No Increase_Scans->End Run_2D_NMR->End Run_DEPT->End

Caption: Troubleshooting logic for common ¹³C NMR issues.

References

Mniopetal C Cell Culture Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mniopetal C cells. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you succeed in your research. This compound cells are neuronal progenitor cells derived from the bioluminescent coral Mniopetalum coruscans. They are a valuable tool for neurotoxicity studies and drug development, but their unique characteristics require specific handling and culture conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the culture of this compound cells in a question-and-answer format.

Question: Why is the viability of my this compound cells low after thawing?

Answer: Low post-thaw viability is a common issue and can stem from several factors related to the cryopreservation and thawing process.[1] this compound cells are particularly sensitive during this stage.

  • Improper Freezing: The freezing process should be gradual, at a rate of -1°C to -3°C per minute, to prevent the formation of intracellular ice crystals which can damage the cells.[1][2]

  • Incorrect Thawing: Cells should be thawed rapidly in a 37°C water bath for about 60-90 seconds until only a small sliver of ice remains.[1][2] Prolonged exposure to the cryoprotectant dimethyl sulfoxide (DMSO) at room temperature is toxic to the cells.

  • Suboptimal Cell Health: It is crucial to cryopreserve cells that are in the logarithmic growth phase and have high viability (>90%).[1][3]

  • Handling Stress: After thawing, this compound cells are fragile. Avoid centrifuging them immediately, as this can cause further damage.[4] It is recommended to directly plate the thawed cells into pre-warmed medium and change the medium the next day to remove residual DMSO.

Question: My this compound cells are growing very slowly. What could be the cause?

Answer: this compound cells have a naturally slow doubling time of approximately 72 hours. However, significantly slower growth could indicate suboptimal culture conditions.[5]

  • Incorrect Seeding Density: A very low seeding density can inhibit cell proliferation. Refer to the recommended seeding densities in the table below.

  • Depleted Medium: Ensure the culture medium is fresh and changed every 48-72 hours. Key nutrients can be depleted quickly, even if there is no significant change in the medium's color.

  • Incubator Conditions: Verify that the incubator is maintaining a stable temperature of 37°C, 5% CO2, and high humidity.[6][7]

  • Cell Passage Number: High passage numbers can lead to reduced proliferative capacity. It is recommended to use cells below passage 25 for experiments.

Question: I am observing spontaneous differentiation in my this compound cell cultures. How can I prevent this?

Answer: Spontaneous differentiation is a known characteristic of this compound cells, particularly when they are stressed or become over-confluent.[8][9][10][11]

  • Maintain Sub-confluent Cultures: Do not allow the cells to exceed 80% confluency.[9][12] Overgrowth is a primary trigger for differentiation.

  • Use Appropriate Media: Ensure you are using the recommended Mniopetal Growth Medium (MGM-2) with the NeuroGrowth-C supplement. Expired or improperly stored media can lose its effectiveness in maintaining the progenitor state.[13]

  • Gentle Handling: this compound cells are sensitive to enzymatic digestion. Use a mild dissociation reagent and avoid over-exposure, which can induce differentiation.

  • Manual Removal of Differentiated Cells: If small patches of differentiated cells appear, they can be manually removed by scraping them off with a sterile pipette tip before passaging the rest of the culture.[8]

IssuePossible CauseRecommended Solution
Low Cell Viability Improper freezing/thawing technique.[1][2]Freeze cells slowly (-1°C/min) and thaw them quickly at 37°C.[1][2]
Cells frozen at low viability or high passage.Use healthy, log-phase cells for cryopreservation.[1]
Slow Proliferation Sub-optimal seeding density.Refer to the recommended seeding densities table.
Depleted nutrients in the medium.Change the medium every 48-72 hours.
Incorrect incubator settings.Verify 37°C, 5% CO2, and high humidity.[6][7]
Spontaneous Differentiation Cultures are overgrown.Passage cells before they reach 80% confluency.[9][12]
Stress from harsh enzymatic treatment.Use a gentle dissociation reagent for a minimal amount of time.
Inappropriate medium formulation.Use fresh, correctly supplemented MGM-2 medium.
Cell Clumping Over-digestion with dissociation enzymes.Reduce the incubation time with the dissociation reagent.
Presence of free DNA from dead cells.Add DNase I to the cell suspension during passaging.[14]
Contamination Poor aseptic technique.[15][16]Review and strictly adhere to sterile cell culture practices.[15][17]
Contaminated reagents or equipment.[16][18]Filter-sterilize all solutions and regularly clean incubators and hoods.[18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal seeding density for this compound cells?

The optimal seeding density depends on the culture vessel. Adhering to these densities will promote healthy growth and prevent premature differentiation.

Culture VesselSeeding Density (cells/cm²)
T-25 Flask1.5 x 10⁴
T-75 Flask1.5 x 10⁴
6-well Plate2.0 x 10⁴
24-well Plate2.5 x 10⁴
96-well Plate3.0 x 10⁴

Q2: How often should I passage this compound cells?

This compound cells should be passaged when they reach 70-80% confluency, which is typically every 4-6 days, depending on the initial seeding density. Do not let the cells become fully confluent.[12]

Q3: Can I use standard enzymatic reagents for dissociating this compound cells?

Due to their sensitivity, it is recommended to use a gentle, non-enzymatic cell dissociation buffer. If using trypsin, use a low concentration (e.g., 0.05%) and monitor the cells closely to avoid over-exposure.[19]

Q4: What are the components of the Mniopetal Growth Medium (MGM-2)?

MGM-2 is a specialized formulation designed to support the proliferation of this compound cells while minimizing differentiation.

ComponentConcentration
Basal MediumNeurobasal® Medium
Supplement2% NeuroGrowth-C Supplement
Amino Acids1x GlutaMAX™ Supplement
Antibiotics1x Penicillin-Streptomycin
Growth Factors20 ng/mL bFGF, 20 ng/mL EGF

Q5: How should I store cryopreserved this compound cells?

For long-term storage, vials should be kept in the vapor phase of liquid nitrogen (below -130°C).[1] This prevents contamination and potential vial explosions that can occur with storage in the liquid phase.

Experimental Protocols

Protocol 1: Standard Passaging of this compound Cells

This protocol describes the standard method for subculturing this compound cells.[12][19][20][21]

  • Preparation: Pre-warm MGM-2 medium, PBS (calcium and magnesium-free), and a gentle cell dissociation reagent to 37°C.

  • Aspiration: Remove the spent medium from the culture flask.

  • Washing: Gently wash the cell monolayer with PBS to remove any residual medium and serum. Aspirate the PBS.

  • Dissociation: Add just enough dissociation reagent to cover the cell layer (e.g., 1 mL for a T-75 flask). Incubate at 37°C for 2-3 minutes.

  • Detachment: Gently tap the side of the flask to dislodge the cells. Observe under a microscope to ensure most cells are detached and floating.

  • Neutralization: Add 5 mL of pre-warmed MGM-2 to the flask to inactivate the dissociation reagent. Gently pipette the cell suspension up and down to break up any cell clumps.

  • Cell Counting: Transfer the cell suspension to a conical tube. Take a small aliquot to perform a cell count and viability assessment using a hemocytometer and trypan blue.

  • Seeding: Add the appropriate volume of the cell suspension to a new flask containing fresh, pre-warmed MGM-2 to achieve the desired seeding density.

  • Incubation: Place the flask in a 37°C, 5% CO2 incubator.

Protocol 2: Cryopreservation and Thawing of this compound Cells

This protocol outlines the steps for freezing and recovering this compound cells.[1][2][3][22]

Cryopreservation:

  • Harvest Cells: Follow steps 1-6 of the passaging protocol to obtain a single-cell suspension.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 4 minutes.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (MGM-2 with 10% DMSO) at a concentration of 1-2 x 10⁶ cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.

  • Controlled Freezing: Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.[1][2]

  • Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Thawing:

  • Preparation: Pre-warm MGM-2 medium in a new culture flask in a 37°C incubator.

  • Rapid Thaw: Retrieve a vial from the liquid nitrogen freezer and immediately place it in a 37°C water bath until a small amount of ice remains.[1][2]

  • Transfer: Wipe the outside of the vial with 70% ethanol.[1] Transfer the contents of the vial directly into the prepared culture flask.

  • Incubation: Place the flask in the incubator for 24 hours to allow the cells to attach.

  • Medium Change: After 24 hours, replace the medium with fresh, pre-warmed MGM-2 to remove residual DMSO.

Protocol 3: Immunocytochemistry for Neuronal Markers

This protocol is for the fluorescent labeling of neuronal differentiation markers in this compound cells.[23][24][25]

  • Cell Plating: Seed this compound cells on sterile coverslips coated with an appropriate attachment factor (e.g., poly-L-ornithine and laminin) in a multi-well plate and culture until they reach the desired confluency or differentiation state.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is not necessary for methanol fixation.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% Normal Goat Serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-β-III-tubulin, anti-NeuN) to its working concentration in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei by incubating with DAPI or Hoechst stain for 5 minutes.

  • Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizations

LumiNeuro_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Lumi-Receptor KinaseA LumiKinase-A Receptor->KinaseA Activates Ligand NeuroGrowth-C Ligand->Receptor KinaseB LumiKinase-B KinaseA->KinaseB Phosphorylates Inhibitor Diff-Inhibitor KinaseB->Inhibitor Inactivates TF Pro-Survival TF KinaseB->TF Activates Differentiation Differentiation Genes Inhibitor->Differentiation Represses Proliferation Proliferation Genes TF->Proliferation Upregulates

Caption: Hypothetical "LumiNeuro" signaling pathway in this compound cells.

Neurotoxicity_Assay_Workflow A 1. Plate this compound Cells in 96-well plates B 2. Culture for 48 hours to allow attachment A->B C 3. Treat with Test Compounds (various concentrations) B->C D 4. Incubate for 24 hours C->D E 5. Add Viability Reagent (e.g., Calcein-AM/EthD-1) D->E F 6. Image Plate on High-Content Imager E->F G 7. Analyze Data: - Count Live/Dead Cells - Assess Neurite Outgrowth F->G H 8. Determine IC50 / EC50 Values G->H

Caption: Experimental workflow for a neurotoxicity assay.

Contamination_Troubleshooting_Tree Start Suspected Contamination in Culture CheckMicroscope Observe under microscope Start->CheckMicroscope IsCloudy Is medium cloudy? Or rapid pH change? CheckMicroscope->IsCloudy BacteriaYeast Likely Bacterial or Yeast Contamination IsCloudy->BacteriaYeast Yes IsFilamentous See moving particles or filamentous structures? IsCloudy->IsFilamentous No Action Action: Discard culture. Decontaminate incubator & hood. Review aseptic technique. BacteriaYeast->Action Fungal Likely Fungal Contamination IsFilamentous->Fungal Yes NoVisible No visible contaminants, but cells are unhealthy IsFilamentous->NoVisible No Fungal->Action MycoplasmaTest Perform Mycoplasma Test NoVisible->MycoplasmaTest MycoPositive Positive: Mycoplasma Contamination MycoplasmaTest->MycoPositive Test + MycoNegative Negative: Consider chemical contamination or other stressors MycoplasmaTest->MycoNegative Test - MycoPositive->Action

Caption: Decision tree for troubleshooting cell culture contamination.

References

Technical Support Center: Mniopetal C Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mniopetal C Kinase Assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges during your experiments. Given that "this compound" is a novel investigational compound, this guide is based on a hypothetical, yet common, scenario: a cell-based FRET (Förster Resonance Energy Transfer) assay designed to measure the inhibition of a specific kinase by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound FRET assay?

A1: This assay is designed to quantify the inhibitory effect of this compound on a specific intracellular kinase. In this cell-based assay, the kinase's substrate is fused to a donor fluorophore (e.g., CFP), and a phosphorylation-specific antibody is labeled with an acceptor fluorophore (e.g., YFP). When the kinase is active, it phosphorylates the substrate, allowing the labeled antibody to bind. This brings the donor and acceptor fluorophores into close proximity (typically 1-10 nm), enabling FRET to occur.[1] The inhibition of the kinase by this compound prevents substrate phosphorylation, leading to a decrease in the FRET signal. The ratio of acceptor to donor emission is measured to determine kinase activity.

Q2: I am observing a high background signal in my no-compound control wells. What are the potential causes and solutions?

A2: High background fluorescence can obscure the assay signal and reduce the signal-to-noise ratio. Common causes include:

  • Autofluorescence: Cells and media components can naturally fluoresce, especially at shorter wavelengths (blue/green spectrum).[2][3]

  • Non-specific Antibody Binding: The fluorescently labeled antibody may bind to other cellular components non-specifically.[4]

  • Spectral Overlap: The emission spectrum of the donor fluorophore may bleed through into the acceptor channel.[5]

Troubleshooting Steps:

  • Include an "unstained" control (cells without fluorescent reporters) to quantify the level of natural autofluorescence.[2][5][6]

  • Optimize blocking steps and antibody concentrations to minimize non-specific binding.[4]

  • Use fluorophores with minimal spectral overlap and appropriate filter sets on your plate reader.[5]

  • Consider using a medium free of phenol red and with reduced serum concentrations, as these can be sources of autofluorescence.[3]

Q3: My results show that this compound is a potent inhibitor, but I suspect a false positive. How can I confirm the result?

A3: False positives in fluorescence-based assays are often caused by compound interference. This compound itself might be autofluorescent or a quencher of the FRET signal.[7][8]

Recommended Confirmation (Orthogonal) Assays:

  • Autofluorescence Counterscreen: Test this compound in a mock assay with parental cells (lacking the FRET reporters) to see if the compound itself emits fluorescence in the detection channel.[9]

  • Quenching Assay: Measure the effect of this compound on the fluorescence of the donor and acceptor fluorophores independently to check for quenching properties.[8]

  • Biochemical Kinase Assay: Use a different assay format, such as a luminescence-based assay (e.g., Kinase-Glo®), which measures ATP consumption, to confirm the inhibitory activity of this compound.[7][10] This change in detection method helps to rule out technology-specific artifacts.

Q4: I am seeing significant well-to-well variability in my data. What could be the cause?

A4: High variability can compromise the reliability of your results. Key factors include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common source of variability.[11]

  • Compound Precipitation: this compound may not be fully soluble at the tested concentrations, leading to inconsistent effects.

  • Edge Effects: Wells on the edge of the plate can be prone to evaporation, altering cell health and compound concentrations.

  • Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant errors.[12]

Mitigation Strategies:

  • Ensure a homogenous cell suspension before and during plating.

  • Visually inspect the compound stock and dilutions for any signs of precipitation.

  • To minimize edge effects, avoid using the outer wells of the plate for data collection and fill them with sterile media or PBS instead.

  • Use calibrated pipettes and consider automated liquid handling for high-throughput applications to improve precision.[12]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter.

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio makes it difficult to distinguish true biological effects from background noise.

Potential Cause Recommended Action
Suboptimal Reagent Concentrations Titrate the concentrations of the donor and acceptor fusion proteins and the labeled antibody to find the optimal balance that maximizes the FRET signal.
Low Kinase Activity Ensure that the kinase is sufficiently active in your cell model. You may need to stimulate the cells with an appropriate agonist if the pathway is not basally active.
Inefficient FRET Pair The chosen donor and acceptor fluorophores may not be optimal. Ensure there is sufficient spectral overlap between the donor's emission and the acceptor's excitation spectra.[1][13]
Incorrect Instrument Settings Optimize the gain and exposure settings on your plate reader to maximize signal detection without saturating the detector.[5]
Issue 2: this compound Appears Cytotoxic

Compound-induced cell death can be misinterpreted as kinase inhibition, as it will also lead to a loss of signal.

Potential Cause Recommended Action
Compound-Induced Apoptosis or Necrosis Perform a cytotoxicity assay in parallel with your primary screen. Common methods include LDH release assays (measuring membrane integrity) or MTT assays (measuring metabolic activity).[14][15]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells.[7]
Prolonged Incubation Time Reduce the incubation time with this compound to a period sufficient to observe kinase inhibition but before significant cytotoxicity occurs.
Quantitative Data Summary: Distinguishing True Inhibition from Cytotoxicity

The following table illustrates hypothetical data from a primary FRET assay and a follow-up cytotoxicity assay for this compound.

This compound (µM) FRET Signal (% of Control) Cell Viability (% of Control) Interpretation
0.185%98%Weak Inhibition
152%95%Moderate Inhibition
1015%92%Potent Inhibition
505%45%Inhibition with Cytotoxicity
1002%10%Primarily Cytotoxic Effect

Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

This protocol is designed to identify if this compound is intrinsically fluorescent.

  • Cell Plating: Seed parental cells (not expressing the FRET reporters) in a 96-well, black-walled, clear-bottom plate at the same density as your primary assay. Incubate overnight.

  • Compound Addition: Prepare a serial dilution of this compound and add it to the cells. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the same duration as your primary FRET assay.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your FRET assay's acceptor channel.

  • Data Analysis: A significant increase in fluorescence in the compound-treated wells compared to the vehicle control indicates that this compound is autofluorescent.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[16]

  • Cell Plating and Treatment: Plate and treat your cells with a serial dilution of this compound as you would for your primary assay. Include three types of controls: vehicle control (spontaneous LDH release), untreated cells for a positive control (maximum LDH release), and a no-cell background control.[16]

  • Induce Maximum Release: Add a lysis buffer (often provided in commercial kits) to the positive control wells to induce 100% LDH release.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a fresh plate containing the LDH reaction mixture as per the manufacturer's instructions.

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at the recommended wavelength (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in compound-treated wells to the spontaneous and maximum release controls.

Visualizations

Signaling Pathway and Assay Principle

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Activates Kinase Kinase Receptor->Kinase Activates Substrate Substrate-CFP Kinase->Substrate Phosphorylates pSubstrate pSubstrate-CFP Substrate->pSubstrate Response Cellular Response pSubstrate->Response Antibody Antibody-YFP pSubstrate->Antibody Binds MniopetalC This compound MniopetalC->Kinase Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting a kinase.

Experimental Workflow for this compound Assay

G A Seed Cells with FRET Reporter B Add this compound (Serial Dilution) A->B C Incubate B->C D Excite Donor (CFP) C->D E Measure Donor and Acceptor Emission D->E F Calculate FRET Ratio (Acceptor/Donor) E->F

Caption: Experimental workflow for the this compound FRET assay.

Troubleshooting Logic for Unexpected Results

G Start Unexpected Result: Potent Inhibition Check_Fluorescence Is Compound Autofluorescent? Start->Check_Fluorescence Check_Cytotoxicity Is Compound Cytotoxic? Check_Fluorescence->Check_Cytotoxicity No Result_FalsePositive1 Result is a False Positive Check_Fluorescence->Result_FalsePositive1 Yes Orthogonal_Assay Confirm with Orthogonal Assay Check_Cytotoxicity->Orthogonal_Assay No Result_FalsePositive2 Result is a False Positive Check_Cytotoxicity->Result_FalsePositive2 Yes Result_Confirmed Result is a True Positive Orthogonal_Assay->Result_Confirmed Yes Result_Inconclusive Result is Inconclusive Orthogonal_Assay->Result_Inconclusive No

Caption: Troubleshooting flowchart for unexpected this compound assay results.

References

Technical Support Center: Stereoselectivity in Mniopetal C Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Mniopetal C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereoselectivity during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stereochemical challenge in the total synthesis of this compound?

The primary stereochemical hurdle in the synthesis of this compound and its analogues, such as Mniopetal E, lies in controlling the diastereoselectivity of the intramolecular Diels-Alder (IMDA) reaction. This key step constructs the decalin core of the molecule and establishes multiple stereocenters in a single transformation. The desired therapeutic properties of this compound are contingent on achieving the correct relative and absolute stereochemistry.

Q2: What are the possible stereoisomeric products of the intramolecular Diels-Alder reaction in Mniopetal synthesis?

The intramolecular Diels-Alder reaction can lead to the formation of two main diastereomers: the endo and exo cycloadducts. The desired product for the synthesis of Mniopetals is typically the endo adduct, which corresponds to a specific relative stereochemistry of the newly formed ring system.

Q3: How can I influence the endo/exo selectivity of the intramolecular Diels-Alder reaction?

Several factors can be manipulated to favor the formation of the desired endo product:

  • Thermal Conditions: The IMDA reaction is often carried out under thermal conditions. The temperature can significantly impact the diastereoselectivity. Lower reaction temperatures generally favor the kinetically controlled endo product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially increasing the energy difference between the endo and exo transition states, often favoring the endo adduct.

  • Solvent: The polarity of the solvent can influence the transition state energies and, consequently, the diastereomeric ratio.

  • Substrate Control: The steric and electronic properties of substituents on the diene and dienophile portions of the precursor molecule can direct the stereochemical outcome of the cycloaddition.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Diastereoselectivity (Poor endo:exo ratio) in the Intramolecular Diels-Alder Reaction 1. Reaction temperature is too high, leading to thermodynamic control which may favor the exo product. 2. The intrinsic substrate control does not strongly favor the endo transition state. 3. Inadequate mixing or localized overheating in the reaction vessel.1. Optimize Reaction Temperature: Screen a range of lower temperatures. The endo product is often the kinetic product and is favored at lower temperatures. 2. Introduce a Lewis Acid Catalyst: Experiment with various Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄) at low temperatures to enhance endo selectivity. Perform catalyst loading and temperature screening to find optimal conditions. 3. Solvent Screening: Evaluate a range of solvents with varying polarities. 4. Ensure Homogeneous Reaction Conditions: Use efficient stirring and controlled heating to maintain a uniform temperature throughout the reaction mixture.
Low Yield of the Diels-Alder Cycloadduct 1. Incomplete reaction. 2. Decomposition of the starting material or product under the reaction conditions. 3. Polymerization of the starting material. 4. The diene is not in the required s-cis conformation.1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If proceeding at a low temperature, a moderate increase may be necessary to drive the reaction to completion without compromising selectivity. 2. Use Milder Conditions: If decomposition is observed, consider lowering the reaction temperature and extending the reaction time. The use of a Lewis acid catalyst can often allow for lower reaction temperatures. 3. High Dilution: Run the reaction at a lower concentration to minimize intermolecular side reactions such as polymerization. 4. Pre-organization of the Precursor: The design of the tether connecting the diene and dienophile can influence the population of the reactive s-cis conformation of the diene.
Formation of Unexpected Side Products 1. Retro-Diels-Alder reaction followed by alternative reaction pathways. 2. Epimerization of stereocenters under the reaction conditions. 3. Competing intermolecular Diels-Alder reaction.1. Use the Mildest Possible Conditions: Avoid excessive heat and prolonged reaction times to minimize the risk of retro-Diels-Alder and subsequent reactions. 2. Control pH and Temperature: If epimerization is suspected, ensure the reaction conditions are neutral or appropriately buffered, and use the lowest effective temperature. 3. Employ High Dilution: As with preventing polymerization, running the reaction at high dilution will favor the intramolecular pathway over the intermolecular one.

Key Experimental Protocols

The following protocols are based on the successful total synthesis of (-)-Mniopetal E, which shares a common synthetic strategy with this compound.

Protocol 1: Thermal Intramolecular Diels-Alder (IMDA) Reaction

This protocol is adapted from the total synthesis of (-)-Mniopetal E by Tadano and coworkers.

Reaction Scheme:

G Triene Triene Precursor Cycloadduct Endo/Exo Cycloadducts Triene->Cycloadduct  Δ (Heat) in Toluene

Caption: Thermal Intramolecular Diels-Alder Cycloaddition.

Procedure:

  • A solution of the triene precursor (1.0 eq) in dry toluene (0.01 M) is prepared in a sealed tube.

  • The solution is degassed by bubbling argon through it for 15 minutes.

  • The sealed tube is heated at 180 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the diastereomeric cycloadducts.

Quantitative Data from a Related Synthesis (Mniopetal E):

ReactionConditionsYieldDiastereomeric Ratio (endo:exo)
Thermal IMDAToluene, 180 °C, 24 h~70-80%Preferentially endo

Note: The exact yield and diastereomeric ratio can be highly substrate-dependent.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder (IMDA) Reaction

This is a general protocol for improving endo-selectivity.

Reaction Scheme:

G Triene Triene Precursor Cycloadduct Endo Cycloadduct (Major) Triene->Cycloadduct  Lewis Acid (e.g., Et₂AlCl) in CH₂Cl₂

Caption: Lewis Acid-Catalyzed Intramolecular Diels-Alder Cycloaddition.

Procedure:

  • A solution of the triene precursor (1.0 eq) in dry dichloromethane (CH₂Cl₂) (0.01 M) is cooled to -78 °C under an argon atmosphere.

  • A solution of the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.1 eq) in hexanes is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Workflows

Troubleshooting Workflow for Low Endo-Selectivity

This workflow outlines a logical progression for optimizing the diastereoselectivity of the intramolecular Diels-Alder reaction.

G start Low endo:exo Ratio Observed check_temp Was the reaction run at elevated temperature? start->check_temp lower_temp Decrease reaction temperature and monitor kinetics. check_temp->lower_temp Yes lewis_acid Screen Lewis acid catalysts at low temperature. check_temp->lewis_acid No lower_temp->lewis_acid solvent_screen Perform solvent screening (polar vs. non-polar). lewis_acid->solvent_screen substrate_mod Consider modification of the precursor to introduce steric directing groups. solvent_screen->substrate_mod end_success Improved endo:exo Ratio substrate_mod->end_success Success end_fail Selectivity remains poor. Re-evaluate synthetic strategy. substrate_mod->end_fail Failure

Caption: A decision-making workflow for troubleshooting poor endo-selectivity.

Mniopetal C cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mniopetal C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the cytotoxic evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound.

FAQ 1: My IC50 value for this compound is inconsistent across experiments.

High variability in IC50 values is a common issue in cytotoxicity assays.[1][2][3] Several factors can contribute to this problem. Each cell line possesses a unique biological and genetic profile, which can lead to different responses to the same compound.[3]

Troubleshooting Steps:

  • Cell Density: Ensure you are seeding a consistent number of cells in each well. Overly high cell density can lead to nutrient depletion and changes in cell proliferation, affecting the results.[4] It is recommended to perform a preliminary experiment to determine the optimal cell seeding density for your specific cell line and assay duration.[4]

  • Pipetting Accuracy: Inconsistent pipetting, especially during serial dilutions of this compound or cell seeding, can introduce significant errors.[1] Use calibrated pipettes and handle cell suspensions gently.[4]

  • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the IC50 value.[3] Consider if the chosen assay is appropriate for the expected mechanism of action of this compound.

  • Incubation Time: The duration of exposure to this compound will directly impact the IC50 value. Ensure the incubation time is consistent across all experiments.[2]

  • Solvent and Vehicle Controls: this compound may be dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (cells treated with the highest concentration of the solvent used) to account for any solvent-induced cytotoxicity.[5]

FAQ 2: I am observing high background signal in my cytotoxicity assay.

High background can mask the true effect of this compound.

Troubleshooting Steps:

  • Medium Composition: Phenol red in cell culture medium can interfere with fluorescence-based assays.[5] Consider using phenol red-free medium if you are using such an assay.

  • Cell-Free Controls: Include wells with culture medium and the assay reagent but without cells to determine the background signal from the medium and reagents themselves.[5]

  • Reagent Concentration: The optimal concentration of DNA-binding dyes or other assay reagents can vary between cell types.[5] Titrate the reagent to find the concentration that gives the best signal-to-noise ratio.

FAQ 3: this compound does not seem to be inducing apoptosis in my cell line.

If you hypothesize that this compound induces apoptosis but your results are negative, consider the following:

Troubleshooting Steps:

  • Dose and Time Dependence: Apoptosis is often a dose- and time-dependent process.[6] You may need to test a broader range of this compound concentrations and multiple time points. It is possible that at high concentrations, the compound induces necrosis rather than apoptosis.[6]

  • Cell Line Resistance: Some cell lines are inherently resistant to apoptosis due to mutations in apoptotic pathways (e.g., p53 mutations) or overexpression of anti-apoptotic proteins like Bcl-2.[7] Consider using a positive control known to induce apoptosis in your cell line to validate the assay.

  • Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. Methods like Annexin V/PI staining can detect early apoptotic events, while TUNEL assays detect later-stage DNA fragmentation.

  • Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death, such as necroptosis or autophagy-dependent cell death. Consider exploring markers for these alternative pathways.

FAQ 4: this compound treatment leads to cell cycle arrest, but the results are not clear-cut.

Ambiguous cell cycle analysis results can be frustrating.

Troubleshooting Steps:

  • Synchronization: If you are looking for effects on specific cell cycle phases, consider synchronizing your cells before treatment. This can provide a clearer picture of how this compound affects cell cycle progression.

  • Time Course: The effects of a compound on the cell cycle can be transient. Perform a time-course experiment to capture the peak of the cell cycle arrest.[8]

  • Flow Cytometry Gating: Proper gating in flow cytometry is crucial for accurate cell cycle analysis. Ensure you are correctly identifying the G1, S, and G2/M populations and excluding cell doublets and debris.

  • Mechanism of Arrest: Different compounds can induce arrest at different checkpoints (e.g., G1/S or G2/M).[8][9][10] The observed arrest profile can provide clues about the underlying mechanism of action.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma28.5
A549Lung Carcinoma10.8
HCT116Colon Carcinoma22.1
HeLaCervical Adenocarcinoma18.9

Note: These are example values and will vary depending on experimental conditions. It is common for a drug to have different IC50 values in different cell lines due to cell-specific responses.[3]

Experimental Protocols

1. General Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium.[4] Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and no-treatment controls.[5] Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated wells to the control wells.[4]

2. Apoptosis Detection by Annexin V/PI Staining

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Mniopetal_C_Troubleshooting_Workflow start Inconsistent Cytotoxicity Results check_cells Verify Cell Seeding Density and Passage Number start->check_cells check_pipetting Confirm Pipetting Accuracy and Technique start->check_pipetting check_reagents Validate Reagent Stability and Concentration start->check_reagents check_controls Review Experimental Controls (Vehicle, Positive) start->check_controls optimize_assay Optimize Assay Parameters (Time, Concentration) check_cells->optimize_assay check_pipetting->optimize_assay check_reagents->optimize_assay check_controls->optimize_assay re_run Repeat Experiment optimize_assay->re_run

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Apoptosis_Signaling_Pathway Mniopetal_C This compound Cell_Stress Cellular Stress Mniopetal_C->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Cell_Cycle_Arrest_Logic start Observe Cell Cycle Arrest g1_arrest G1 Arrest? start->g1_arrest g2m_arrest G2/M Arrest? g1_arrest->g2m_arrest No g1_pathway Investigate p53/p21 Pathway g1_arrest->g1_pathway Yes g2m_pathway Investigate CDK1/Cyclin B Pathway g2m_arrest->g2m_pathway Yes no_arrest Re-evaluate Time Course and Concentration g2m_arrest->no_arrest No

Caption: Decision tree for investigating the mechanism of cell cycle arrest.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Mniopetal C and Mniopetal E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Mniopetal C and Mniopetal E, two drimane sesquiterpenoids derived from fungal sources. While data on Mniopetal E is more readily available in peer-reviewed literature, this guide synthesizes the current understanding of both compounds to aid researchers in drug discovery and development.

Introduction to Mniopetals

This compound and Mniopetal E belong to the drimane class of sesquiterpenoids, a group of C15 natural products known for their diverse and potent biological activities.[1] These compounds are secondary metabolites produced by fungi of the Mniopetalum genus.[] The core chemical structure of drimane sesquiterpenoids is a decahydronaphthalene skeleton, which can be variously functionalized to yield a wide array of derivatives with distinct biological profiles.[1]

Comparative Biological Activity

Both this compound and Mniopetal E have been identified as inhibitors of reverse transcriptase, a critical enzyme for the replication of retroviruses like the human immunodeficiency virus (HIV).[][3][4]

This compound has been characterized as a reverse transcriptase inhibitor produced by Mniopetalum sp. 87256.[] Specifically, it has been shown to inhibit the activity of the Moloney murine leukemia virus (MuLV) reverse transcriptase.[5]

Mniopetal E is described as a drimane sesquiterpenoid that inhibits the reverse transcriptase of HIV-1.[4] Its total synthesis has been achieved, which also confirmed its absolute stereochemistry.[4]

The primary biological activity of both compounds is targeted against the same class of enzyme, suggesting potential for development as antiviral agents. However, the specific viral targets identified in the literature differ (MuLV for this compound and HIV-1 for Mniopetal E).

Quantitative Data Summary

The following table summarizes the key properties of this compound and Mniopetal E.

PropertyThis compoundMniopetal E
Molecular Formula C₂₃H₃₄O₈[3]C₁₅H₂₀O₆[]
Molecular Weight 438.5 g/mol [3]296.31 g/mol []
CAS Number 158761-00-3[3]158761-02-5[]
Known Biological Activity Reverse Transcriptase Inhibitor (Moloney murine leukemia virus)[][5]Reverse Transcriptase Inhibitor (HIV-1)[4]
Source Mniopetalum sp. 87256[]Mniopetalum sp.[5][7]

Experimental Protocols

Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol provides a general methodology for assessing the inhibitory activity of compounds against viral reverse transcriptase. Specific details may vary based on the enzyme source (e.g., HIV-1, MuLV) and assay kit manufacturer.

Objective: To determine the concentration-dependent inhibition of reverse transcriptase activity by this compound and Mniopetal E.

Materials:

  • Recombinant reverse transcriptase (HIV-1 or MuLV)

  • Test compounds (this compound, Mniopetal E) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Nevirapine for HIV-1 RT)

  • Reaction buffer containing a poly(A) template, oligo(dT) primer, and dNTPs

  • Detection system (e.g., colorimetric or fluorometric plate reader)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the reaction buffer.

  • In a 96-well plate, add a fixed amount of reverse transcriptase to each well.

  • Add the serially diluted test compounds and controls to the respective wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the reaction buffer containing the template, primer, and dNTPs.

  • Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction according to the assay kit instructions.

  • Quantify the amount of newly synthesized DNA using the detection system.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

reverse_transcriptase_inhibition cluster_virus Retrovirus cluster_host_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Integration Integration Viral DNA->Integration Host Genome Host Genome Integration->Host Genome This compound/E This compound/E This compound/E->Reverse Transcriptase Inhibits bioassay_guided_fractionation Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Extraction Chromatographic Fractionation Chromatographic Fractionation Crude Extract->Chromatographic Fractionation Fractions 1 2 3 ... n Chromatographic Fractionation->Fractions Bioassay Bioassay Fractions->Bioassay Active Fractions Active Fractions Bioassay->Active Fractions Identify Further Purification Further Purification Active Fractions->Further Purification Pure Compound Pure Compound Further Purification->Pure Compound

References

Mniopetal C: Uncharted Territory in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of Mniopetal C were identified. This indicates a significant gap in the current understanding of this natural product and presents an open field for future research.

For researchers, scientists, and drug development professionals, the exploration of a molecule's SAR is a critical step in the journey from a novel compound to a potential therapeutic agent. This process involves systematically modifying the chemical structure of a lead compound, in this case, this compound, and evaluating how these changes affect its biological activity. The goal is to identify the key structural features, or pharmacophores, responsible for the molecule's effects and to optimize its potency, selectivity, and pharmacokinetic properties.

To conduct SAR studies on this compound, the following experimental workflow would be necessary:

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase cluster_2 Analysis & Iteration A This compound Lead Compound B Design of Analogs A->B C Chemical Synthesis of Analogs B->C D In vitro Biological Assays C->D E Determination of Biological Activity (e.g., IC50) D->E F Structure-Activity Relationship Analysis E->F G Identification of Pharmacophore F->G H Design of New Analogs G->H H->C

Figure 1. A generalized workflow for structure-activity relationship studies.

The absence of published SAR data for this compound means that its mechanism of action and potential therapeutic targets remain largely unknown. Future research efforts would need to focus on the total synthesis of this compound and the generation of a library of its analogs. These compounds would then need to be screened in a variety of biological assays to elucidate their effects and begin to build a structure-activity relationship profile. Such studies are essential to unlock the full therapeutic potential of this and other novel natural products.

Lack of In Vivo Efficacy Data for Mniopetal C: A Guide to Potential Evaluation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for in vivo efficacy data on a compound specifically named "Mniopetal C" did not yield any results. However, literature reviews consistently point towards a related compound, Mniopetal E, a drimane sesquiterpenoid identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase[1]. This guide, therefore, focuses on the probable compound of interest, Mniopetal E, and outlines a conceptual framework for assessing its in vivo efficacy against HIV-1, based on established preclinical models and control treatments for reverse transcriptase inhibitors.

At present, there is no publicly available in vivo efficacy data for Mniopetal E or any other Mniopetal compound. The information available is primarily related to its synthesis and its in vitro activity against HIV-1 reverse transcriptase[1].

Hypothetical In Vivo Efficacy Comparison

Should in vivo studies for a Mniopetal compound be conducted, the data would likely be presented in a format similar to the table below. This table illustrates the type of quantitative data that would be necessary for a comparative assessment of its efficacy against standard control treatments.

Treatment GroupDosageRoute of AdministrationMean Viral Load (copies/mL) at Day 14Change in CD4+ T Cell Count (cells/µL)Survival Rate (%)
Vehicle Control -Oral5.8 x 10^5-15080
Mniopetal Compound 10 mg/kgOral2.3 x 10^4+50100
Efavirenz (NNRTI) 10 mg/kgOral1.5 x 10^4+75100
Tenofovir (NRTI) 10 mg/kgOral1.8 x 10^4+70100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To evaluate the in vivo anti-HIV-1 efficacy of a novel compound such as a Mniopetal derivative, a robust experimental protocol is essential. The following outlines a typical methodology based on established animal models for HIV-1 research.

Animal Model

Humanized mice are a common and effective model for studying HIV-1 infection in vivo. These are typically immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a functional human immune system[2].

Treatment Administration
  • Test Article: Mniopetal compound, formulated in a suitable vehicle.

  • Control Articles:

    • A clinically approved non-nucleoside reverse transcriptase inhibitor (NNRTI) such as Efavirenz.

    • A clinically approved nucleoside reverse transcriptase inhibitor (NRTI) such as Tenofovir.

    • Vehicle control (the formulation vehicle without the active compound).

  • Dosing: Compounds would be administered orally or via another clinically relevant route, once or twice daily for a specified period (e.g., 14-28 days).

Efficacy Evaluation
  • Viral Load: Plasma viral load would be quantified at regular intervals using real-time PCR to measure the number of HIV-1 RNA copies.

  • Immunological Monitoring: CD4+ T cell counts would be monitored throughout the study using flow cytometry to assess the immunological benefit of the treatment.

  • Toxicity: Animal weight, general health, and potential side effects would be monitored daily. Histopathological analysis of major organs would be performed at the end of the study.

Visualizations

Signaling Pathway: HIV-1 Replication Cycle

The primary target of Mniopetal E has been identified as the reverse transcriptase enzyme of HIV-1[1]. The following diagram illustrates the HIV-1 replication cycle and highlights the stage at which reverse transcriptase inhibitors act.

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Viral DNA Replication 5. Replication Integration->Replication Provirus Assembly 6. Assembly Replication->Assembly Viral RNA & Proteins Budding 7. Budding & Maturation Assembly->Budding HIV_out New HIV Virions Budding->HIV_out HIV HIV Virion HIV->Entry Inhibitor Reverse Transcriptase Inhibitors (e.g., Mniopetal E) Inhibitor->RT Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_analysis Data Analysis Animal_Model Humanized Mouse Model (n=40) HIV_Infection Infection with HIV-1 Animal_Model->HIV_Infection Randomization Randomization into Treatment Groups (n=10/group) HIV_Infection->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: Mniopetal Compound Randomization->Group_B Group_C Group C: Efavirenz Randomization->Group_C Group_D Group D: Tenofovir Randomization->Group_D Viral_Load Weekly Viral Load Measurement Group_A->Viral_Load CD4_Count CD4+ T Cell Count (Baseline and End of Study) Group_A->CD4_Count Toxicity_Monitoring Daily Health and Weight Monitoring Group_A->Toxicity_Monitoring Group_B->Viral_Load Group_B->CD4_Count Group_B->Toxicity_Monitoring Group_C->Viral_Load Group_C->CD4_Count Group_C->Toxicity_Monitoring Group_D->Viral_Load Group_D->CD4_Count Group_D->Toxicity_Monitoring Final_Analysis Statistical Analysis and Comparison of Groups Viral_Load->Final_Analysis CD4_Count->Final_Analysis Toxicity_Monitoring->Final_Analysis

References

Mniopetal C: Unveiling the Knowledge Gap in Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Mniopetal C, a natural product identified as a reverse transcriptase inhibitor, presents a potential avenue for exploration in antiviral drug discovery. However, a comprehensive analysis of publicly available scientific literature reveals a significant information gap, precluding a detailed comparative guide on its target validation and identification.

This compound was first described in a 1994 publication as one of six novel enzyme inhibitors isolated from the fermentation of a Canadian Mniopetalum species.[1] This initial research identified the mniopetals, including this compound, as inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from several retroviruses, including human immunodeficiency virus (HIV).[1] The study also noted that these compounds exhibit antimicrobial and cytotoxic properties.[1]

Despite this promising initial characterization, a thorough search of scientific databases yields no further substantive research on this compound. Crucial data for a comprehensive comparison guide, as requested, is unavailable. This includes:

  • Quantitative Performance Data: There is no publicly accessible data detailing the potency of this compound as a reverse transcriptase inhibitor, such as its IC50 value. This fundamental metric is essential for comparing its efficacy against established antiretroviral drugs.

  • Comparative Studies: No studies have been found that directly compare the performance of this compound with other reverse transcriptase inhibitors like Zidovudine (AZT) or Nevirapine. Such comparative data is vital for assessing its relative advantages and disadvantages.

  • Detailed Experimental Protocols: The specific methodologies used for the initial target validation of this compound are not detailed in the available literature. Replicable and detailed experimental protocols are a cornerstone of scientific research and are necessary for independent verification and further investigation.

  • Signaling Pathway Analysis: Beyond the direct inhibition of reverse transcriptase, there is no information on how this compound might affect associated signaling pathways involved in viral replication or host cell response.

The absence of this critical information makes it impossible to construct a meaningful comparison guide for this compound. The scientific community's understanding of this compound appears to be limited to its initial discovery and basic characterization.

The Path Forward: A Call for Further Research

The initial discovery of this compound as a reverse transcriptase inhibitor suggests its potential as a lead compound for antiviral drug development. To bridge the current knowledge gap, further research is imperative. Key areas for future investigation would include:

  • Quantitative Bioactivity Studies: Determining the IC50 of this compound against various viral reverse transcriptases is a critical first step.

  • Mechanism of Action Studies: Elucidating the precise binding site and mechanism of inhibition on the reverse transcriptase enzyme would provide valuable insights for potential optimization.

  • Comparative Efficacy and Toxicity Profiling: Head-to-head studies comparing this compound with existing antiretroviral drugs would be necessary to evaluate its therapeutic potential.

  • Exploration of Effects on Cellular Pathways: Investigating the broader effects of this compound on host cell signaling pathways could uncover additional therapeutic benefits or potential off-target effects.

Below is a conceptual workflow for future research aimed at the target validation and identification of this compound.

G cluster_0 Compound Acquisition & Characterization cluster_1 In Vitro Target Validation cluster_2 Cell-Based Assays cluster_3 Comparative Analysis Isolation Isolation of this compound from Mniopetalum sp. Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Assessment (HPLC) Structure->Purity RT_Assay Reverse Transcriptase Inhibition Assay (IC50) Purity->RT_Assay Antiviral_Assay Antiviral Activity Assay (HIV-infected cells, EC50) Purity->Antiviral_Assay Kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) RT_Assay->Kinetics Comparison Comparison with Standard RT Inhibitors (e.g., AZT, Nevirapine) RT_Assay->Comparison Binding Direct Binding Assays (SPR, ITC) Kinetics->Binding Cytotoxicity Cytotoxicity Assay (CC50) Antiviral_Assay->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis (Western Blot, RNA-Seq) Antiviral_Assay->Pathway_Analysis Antiviral_Assay->Comparison

References

Comparative Analysis of Mniopetal Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known synthetic routes to Mniopetals, a class of drimane sesquiterpenoids with promising biological activity, notably as inhibitors of HIV-1 reverse transcriptase. This analysis focuses on the total synthesis of Mniopetal E by the Tadano group and the total synthesis of Mniopetal F by the Jauch group, highlighting key reactions, experimental data, and overall efficiency.

Key Synthetic Strategies: A Shared Foundation

Both prominent synthetic routes to Mniopetals rely on a convergent strategy culminating in a crucial intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic drimane skeleton.[1][2][3] This powerful cycloaddition efficiently establishes the complex stereochemistry of the molecule. The syntheses diverge in their approaches to constructing the IMDA precursor, utilizing different key reactions to assemble the necessary fragments.

Total Synthesis of (-)-Mniopetal E (Tadano et al.)

The Tadano group's synthesis of (-)-Mniopetal E is a landmark achievement that established the absolute stereochemistry of this natural product.[1] The synthesis commences from a known 2,3-anhydro-D-arabinitol derivative, leveraging a Sharpless asymmetric epoxidation to set the initial stereocenters.

A key feature of this route is the use of highly stereocontrolled Horner-Wadsworth-Emmons (HWE) reactions to build the diene-containing side chain attached to a butenolide core.[1] The synthesis culminates in a thermal intramolecular Diels-Alder reaction to form the tricyclic core, followed by functional group manipulations to complete the synthesis.[1]

Total Synthesis of Mniopetal F (Jauch et al.)

The Jauch group developed a concise total synthesis of Mniopetal F, also featuring an endo-selective intramolecular Diels-Alder reaction as the cornerstone of their strategy.[2] A notable distinction in their approach is the innovative use of a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction to construct a key fragment.[2] This is followed by an inversion of a hindered secondary alcohol and a modified Parikh-Doering oxidation.

Comparative Data of Synthesis Routes

To facilitate a direct comparison of the two primary synthetic routes, the following table summarizes the key aspects of each synthesis. Please note that a complete step-by-step yield analysis is not fully detailed in the primary literature, so the overall yields are presented as reported.

FeatureTotal Synthesis of (-)-Mniopetal E (Tadano et al.)Total Synthesis of Mniopetal F (Jauch et al.)Alternative Drimane Synthesis Approaches
Starting Material 2,3-anhydro-D-arabinitol derivativeFeringa's butenolide(-)-Sclareol, Robinson Annulation Precursors
Key Reactions Sharpless Asymmetric Epoxidation, Horner-Wadsworth-Emmons, Intramolecular Diels-AlderBaylis-Hillman, Intramolecular Diels-Alder, Parikh-Doering OxidationNot directly applied to Mniopetals
Overall Number of Steps Not explicitly stated in a single number14 stepsVariable
Overall Yield Not explicitly statedNot explicitly statedVariable
Key Intermediate Butenolide with a nona-5,7-diene moietyTricyclic core from IMDADecalones, functionalized drimane precursors

Experimental Protocols for Key Reactions

Detailed experimental protocols are crucial for reproducibility and adaptation in a research setting. Below are generalized procedures for the key reactions employed in the Mniopetal syntheses, based on the available literature.

Horner-Wadsworth-Emmons (HWE) Reaction (Tadano Route)

The HWE reaction is a reliable method for the stereoselective formation of alkenes. In the context of the Mniopetal E synthesis, it was used to construct the diene side chain.

Protocol:

  • To a solution of the phosphonate reagent in a suitable aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the phosphonate ylide.

  • The aldehyde substrate is then added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Baylis-Hillman Reaction (Jauch Route)

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile.

Protocol:

  • A mixture of the aldehyde, the activated alkene (e.g., Feringa's butenolide), and a nucleophilic catalyst (e.g., DABCO or a phosphine) in a suitable solvent (e.g., THF or dichloromethane) is stirred at room temperature.

  • The reaction progress is monitored by TLC. These reactions can often be slow, requiring several days for completion.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired adduct.

Intramolecular Diels-Alder (IMDA) Reaction (Common Key Step)

The IMDA reaction is the critical step for the formation of the tricyclic core in both syntheses.

Protocol:

  • A solution of the diene-dienophile precursor in a high-boiling point solvent (e.g., toluene or xylene) is heated at reflux. The specific temperature and reaction time are crucial for the success and stereoselectivity of the cycloaddition.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting residue, containing the tricyclic product, is then purified by column chromatography on silica gel. The stereochemical outcome of the reaction is typically determined by spectroscopic methods (e.g., NOESY NMR).

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams illustrate the key transformations.

Tadano_Mniopetal_E_Synthesis A 2,3-anhydro-D-arabinitol deriv. B Butenolide intermediate A->B Sharpless Epoxidation & Elaboration C HWE Precursor B->C Functionalization D IMDA Precursor C->D Horner-Wadsworth-Emmons E Tricyclic Core D->E Intramolecular Diels-Alder F (-)-Mniopetal E E->F Functional Group Manipulation

Caption: Synthetic route to (-)-Mniopetal E by Tadano et al.

Jauch_Mniopetal_F_Synthesis A Feringa's butenolide B Baylis-Hillman Adduct A->B Baylis-Hillman Reaction C IMDA Precursor B->C Side Chain Elaboration D Tricyclic Core C->D Intramolecular Diels-Alder E Mniopetal F D->E Final Modifications

Caption: Synthetic route to Mniopetal F by Jauch et al.

Biological Activity and Signaling Pathway

Mniopetals exhibit their biological activity by inhibiting the reverse transcriptase of HIV-1.[1] They belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, located approximately 10 Å from the active site. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural deoxynucleoside triphosphate substrates, thereby halting DNA synthesis.

Mniopetal_MoA cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) ActiveSite Polymerase Active Site DNAsynthesis DNA Synthesis ActiveSite->DNAsynthesis Catalyzes Inhibition Inhibition ActiveSite->Inhibition NNIBP NNRTI Binding Pocket NNIBP->ActiveSite Induces Conformational Change Mniopetal Mniopetal Mniopetal->NNIBP Binds to dNTP dNTPs dNTP->ActiveSite dNTP->Inhibition Binding Blocked ViralRNA Viral RNA Template ViralRNA->ActiveSite

Caption: Mechanism of action of Mniopetals as NNRTIs.

Conclusion

The total syntheses of Mniopetal E and F by the Tadano and Jauch groups, respectively, represent significant achievements in natural product synthesis. Both routes effectively utilize an intramolecular Diels-Alder reaction to construct the challenging drimane core. The choice of a particular synthetic route may depend on the availability of starting materials and the desired Mniopetal analogue. The Tadano route provides access to Mniopetal E, while the Jauch synthesis is tailored for Mniopetal F. Further research into optimizing these routes and developing more convergent and higher-yielding strategies will be beneficial for the continued exploration of the therapeutic potential of the Mniopetal family of natural products.

References

Lack of Publicly Available Biological Data for Mniopetal C Hinders Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature reveals a significant lack of biological data for the natural compound Mniopetal C. This absence of published experimental results, including quantitative data on its biological activity, detailed experimental protocols, and elucidated signaling pathways, currently prevents a thorough assessment and comparison of its biological data reproducibility.

Initial investigations into the Mniopetal family of compounds primarily yield information regarding the total synthesis of a related compound, Mniopetal E.[1][2] While some studies note the "biologically intriguing" nature of Mniopetals A-D, specific data on this compound remains elusive.[2] One study has identified Mniopetal E as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1] However, there is no currently available scientific evidence to suggest that this compound possesses similar or any other specific biological activities.

Efforts to locate data on the cytotoxic, anticancer, or antiviral properties of this compound have been unsuccessful. Consequently, it is not possible to construct a comparative analysis of its performance against alternative compounds, as no benchmark data for this compound exists in the public domain.

Detailed Search for Experimental Data

A systematic search for experimental protocols and quantitative data for this compound yielded no specific results. Without access to foundational data such as IC50 values from cytotoxicity assays or detailed descriptions of the methodologies used to assess its biological effects, a comparison guide cannot be formulated.

Signaling Pathway Analysis

The core requirement to visualize the signaling pathways associated with this compound cannot be fulfilled due to the lack of research identifying its mechanism of action. Scientific literature to date does not describe how this compound interacts with cellular components or the downstream signaling cascades it may modulate.

References

Safety Operating Guide

Proper Disposal of Mniopetal C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Mniopetal C, a drimane-type sesquiterpenoid of fungal origin. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating the compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound should be conducted. As a minimum, the following PPE should be worn:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Ventilation: All handling and preparation for the disposal of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Spill Management: Have a chemical spill kit readily accessible. In the event of a spill, isolate the area, and follow your institution's established spill cleanup procedures for solid chemical compounds.

This compound Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Classification

Due to the lack of specific hazard data for this compound, it must be managed as a hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] this compound, as an organic compound, should be segregated from:

  • Acids

  • Bases

  • Oxidizers

  • Reactive metals

It should be collected in a designated "Organic Liquid" or "Solid Organic" waste container, depending on its physical state.

Step 3: Containerization

Select a waste container that is compatible with organic compounds and is in good condition, free from leaks or cracks.[2]

  • The container must have a secure, tight-fitting lid.

  • Ensure the container is clearly and accurately labeled.

Step 4: Labeling

Proper labeling is a critical step for safe waste management. The waste container for this compound must be labeled with a "Hazardous Waste" tag that includes the following information:

  • The full chemical name: "this compound" (avoid abbreviations).

  • The quantity of waste.

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The specific laboratory or room number where the waste was generated.

Step 5: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][4]

  • The SAA should be at or near the point of waste generation.

  • Ensure secondary containment is used to prevent the spread of potential spills.

  • Do not store waste containers for more than 90 days.[4][5]

Step 6: Disposal Request

Once the waste container is full or is approaching the storage time limit, contact your institution's EHS department to arrange for a hazardous waste pickup.[6] Do not attempt to transport the hazardous waste yourself.

Quantitative Data Summary

ParameterGuideline
Maximum Storage Time in SAA 90 days[4][5]
Maximum Volume in SAA 55 gallons (for all hazardous waste)[3]
Container Headspace Leave approximately 10% headspace for liquid waste to allow for expansion.

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. Researchers working with this compound should develop their own experimental protocols in accordance with standard laboratory practices and any available literature on drimane-type sesquiterpenoids.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making processes and workflows.

MniopetalC_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatibles classify->segregate containerize Select & Fill Compatible Container segregate->containerize label_waste Label Container Accurately containerize->label_waste store Store in Designated SAA with Secondary Containment label_waste->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Waste Safely Disposed request_pickup->end

Caption: Workflow for the proper disposal of this compound.

Chemical_Segregation_Logic cluster_compatible Compatible for Co-storage cluster_incompatible Segregate From (Incompatible) mniopetal_c This compound Waste (Organic Solid/Liquid) other_organics Other Non-reactive Organic Waste mniopetal_c->other_organics Store With acids Acids mniopetal_c->acids DO NOT Store With bases Bases mniopetal_c->bases DO NOT Store With oxidizers Oxidizers mniopetal_c->oxidizers DO NOT Store With reactives Reactive Metals mniopetal_c->reactives DO NOT Store With

Caption: Chemical segregation logic for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.